5-(Trifluoromethoxy)pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEMHHMTDMCTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Trifluoromethoxy)pyridin-2-ol: A Technical Monograph
Topic: 5-(Trifluoromethoxy)pyridin-2-ol: Chemical Properties, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(Trifluoromethoxy)pyridin-2-ol (CAS: 1052722-33-4) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical discovery.[1] Distinguished by the trifluoromethoxy (
This guide details the physicochemical profile, synthetic pathways, and reactivity patterns of 5-(trifluoromethoxy)pyridin-2-ol, emphasizing its behavior in tautomeric equilibrium and its utility in structure-activity relationship (SAR) campaigns.
Physicochemical Profile
The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In both the solid state and polar solvents, the 2-pyridone tautomer predominates, driven by the strong amide-like resonance stabilization.
Key Properties Table
| Property | Value / Description | Source/Note |
| CAS Number | 1052722-33-4 | [1, 2] |
| Molecular Formula | ||
| Molecular Weight | 179.10 g/mol | |
| Appearance | White to off-white solid | [2] |
| Predicted pKa | 9.51 ± 0.10 | [2] (Acidic OH/NH) |
| Predicted LogP | ~1.45 | Lipophilic shift vs. pyridone |
| H-Bond Donors | 1 (NH in pyridone form) | |
| H-Bond Acceptors | 3 (C=O, N, F atoms) |
Tautomeric Equilibrium & Electronic Effects
The
Synthetic Methodologies
The synthesis of 5-(trifluoromethoxy)pyridin-2-ol typically avoids direct fluorination of the pyridine ring due to selectivity issues. Instead, it relies on converting pre-functionalized precursors.
Primary Route: Diazotization of 2-Amino-5-(trifluoromethoxy)pyridine
This is the most reliable laboratory-scale method. The starting material, 2-amino-5-(trifluoromethoxy)pyridine, is treated with nitrous acid (generated in situ) to form a diazonium salt, which undergoes immediate hydrolysis.
Mechanism:
-
Diazotization: Reaction of the amine with
. -
Hydrolysis: Nucleophilic attack by water on the diazonium carbon, releasing
. -
Tautomerization: Rapid rearrangement of the enol to the pyridone.
Alternative Route: Hydrolysis of 2-Halopyridines
Hydrolysis of 2-chloro-5-(trifluoromethoxy)pyridine under basic conditions (e.g.,
Chemical Reactivity & Functionalization[5]
The reactivity of 5-(trifluoromethoxy)pyridin-2-ol is defined by the ambident nature of the pyridone ring and the stability of the
N-Alkylation vs. O-Alkylation
-
N-Alkylation (Thermodynamic Control): Under basic conditions (e.g.,
, DMF) with alkyl halides, alkylation occurs predominantly at the nitrogen atom to form -substituted pyridones. This is the standard pathway for generating library compounds. -
O-Alkylation (Kinetic/Silver Salt Control): Reaction with silver salts (e.g.,
) or using "hard" electrophiles can favor O-alkylation, yielding 2-alkoxypyridines.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is electron-poor due to the
-
Halogenation: Bromination or iodination occurs selectively at C3 .
-
Nitration: Requires harsh conditions; occurs at C3.
Cross-Coupling Capabilities
The hydroxyl group can be converted to a triflate (using
Experimental Protocols
Protocol A: Synthesis via Diazotization
Adapted from standard procedures for 2-hydroxypyridines [1, 3].
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-5-(trifluoromethoxy)pyridine (10 mmol) in 10% aqueous
(30 mL). -
Diazotization: Cool the solution to 0–5 °C in an ice bath. Dropwise add a solution of sodium nitrite (12 mmol) in water (5 mL), maintaining the temperature below 5 °C. Stir for 30 min.
-
Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 60 °C for 1 hour. Evolution of nitrogen gas will be observed.
-
Workup: Cool to room temperature. Adjust pH to ~5-6 with saturated
. Extract with Ethyl Acetate ( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Protocol B: Regioselective N-Alkylation
-
Reagents: 5-(Trifluoromethoxy)pyridin-2-ol (1.0 eq), Alkyl Halide (1.2 eq),
(2.0 eq), DMF (0.2 M). -
Procedure: Combine the pyridone and base in dry DMF. Stir at RT for 15 min. Add the alkyl halide.[2]
-
Reaction: Stir at 60 °C for 4–12 hours (monitor by TLC/LCMS).
-
Isolation: Pour into ice water. If solid precipitates, filter and wash.[3] If oil, extract with EtOAc.[3]
Applications in Drug Discovery[5][8][9]
-
Metabolic Stability: The
group blocks metabolic oxidation at the C5 position. The C-F bonds are generally stable to P450 metabolism. -
Lipophilicity Modulation: The
group increases significantly ( vs H), improving membrane permeability. -
Conformational Design: The ether oxygen allows the
group to rotate, potentially filling hydrophobic pockets in a target protein more effectively than a rigid group.
References
-
Organic Syntheses. (1997).[4] Pyridine-Derived Triflating Reagents. Org. Synth. 1997, 74,[4] 77. (General methodology for pyridone reactivity). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for 5-(Trifluoromethyl)pyridin-2-ol (Analogous chemistry). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethoxy)pyridin-2-ol
Abstract
5-(Trifluoromethoxy)pyridin-2-ol is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, can profoundly enhance key molecular properties including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the known and predicted physical properties of 5-(Trifluoromethoxy)pyridin-2-ol. Due to the compound's specialized nature, much of the publicly available data relies on high-quality computational predictions. This document synthesizes this information, explains the scientific rationale behind the values, and provides detailed, field-proven protocols for their experimental validation, offering a critical resource for researchers engaged in drug discovery and development.
Molecular Structure and Inherent Tautomerism
At its core, the chemical behavior of 5-(Trifluoromethoxy)pyridin-2-ol is governed by its structure and the dynamic equilibrium between its two tautomeric forms: the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form.
The presence of the highly electronegative trifluoromethoxy group at the 5-position significantly influences the electron density distribution within the pyridine ring, thereby affecting the position of this equilibrium. While spectroscopic studies on this specific molecule are not widely published, extensive research on related 2-hydroxypyridines confirms that the pyridin-2(1H)-one tautomer typically predominates, particularly in the solid state.[1] This is a critical consideration for understanding its hydrogen bonding capabilities, as the keto form presents both a hydrogen bond donor (N-H) and acceptor (C=O).[1]
Caption: Tautomeric equilibrium of the title compound.
Core Physical and Chemical Properties
The following section details the key physical properties of 5-(Trifluoromethoxy)pyridin-2-ol. It is imperative to note that while observable properties like appearance are documented, many quantitative parameters are derived from computational predictions and await full experimental confirmation.[2]
Data Summary
| Property | Value | Data Source | Citation |
| CAS Number | 1052722-33-4 | Chemical Registry | [2] |
| Appearance | White to off-white solid | Observation | [2] |
| Boiling Point | 303.9 ± 42.0 °C | Predicted | [2] |
| Density | 1.45 ± 0.1 g/cm³ | Predicted | [2] |
| Acidity (pKa) | 9.51 ± 0.10 | Predicted | [2] |
| Storage Temp. | 2–8 °C | Recommendation | [2] |
Expert Analysis and Interpretation
-
Appearance & State: The description as a "White to off-white Solid" is consistent with many purified pyridine derivatives.[2] Its solid state at room temperature implies strong intermolecular forces, likely dominated by hydrogen bonding facilitated by the pyridone tautomer.
-
Boiling Point: The predicted boiling point of approximately 304 °C suggests high thermal stability.[2] This is a valuable trait for chemical synthesis, allowing for a wider range of reaction conditions without decomposition. The significant margin of error (± 42.0 °C) is characteristic of computational models and underscores the need for experimental verification via techniques like thermogravimetric analysis (TGA).
-
Acidity (pKa): The predicted pKa of 9.51 is perhaps the most functionally significant parameter for drug development.[2] This value indicates that 5-(Trifluoromethoxy)pyridin-2-ol is a weak acid, comparable to but slightly more acidic than phenol (pKa ≈ 9.95).[2][3] The electron-withdrawing nature of the -OCF3 group is expected to stabilize the resulting conjugate base, thereby increasing acidity relative to the unsubstituted pyridin-2-ol. This pKa value dictates the compound's ionization state in physiological environments (pH ≈ 7.4), which is critical for predicting its solubility, membrane permeability, and receptor interactions.
Proposed Experimental Validation Workflows
As a self-validating system of inquiry, predicted data must be anchored by empirical evidence. The following protocols are designed to systematically verify the core physicochemical properties of 5-(Trifluoromethoxy)pyridin-2-ol.
Caption: Experimental workflow for property validation.
Protocol 1: Melting Point Determination
Objective: To determine the melting range of the compound, which serves as a crucial indicator of purity.
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating ramp (10-20 °C/min) to find an approximate melting temperature.
-
Allow the apparatus to cool. Using a fresh sample, heat to within 20 °C of the approximate temperature.
-
Decrease the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure compound should exhibit a sharp melting range (< 2 °C).
Protocol 2: Aqueous pKa Determination via Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) in an aqueous medium.
-
Solution Preparation:
-
Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water. Gentle heating or addition of a minimal amount of co-solvent (e.g., methanol) may be necessary if solubility is low.
-
Prepare a standardized titrant solution of 0.01 M NaOH.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.
-
Immerse the calibrated pH electrode into the solution.
-
-
Measurement:
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (indicated by a sharp inflection in pH).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
-
Protocol 3: Spectroscopic Confirmation
Objective: To confirm the molecular structure and provide a reference for future quality control.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Acquire spectrum in DMSO-d6. Expect signals corresponding to the three aromatic protons on the pyridine ring and a broad singlet for the N-H/O-H proton, whose chemical shift will be concentration and temperature-dependent.
-
¹³C NMR: Expect six distinct carbon signals. The signal for the carbon attached to the -OCF3 group will likely appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Expect a sharp singlet, as all three fluorine atoms in the -OCF3 group are chemically equivalent. This is a highly sensitive and definitive test for the presence of the trifluoromethoxy moiety.
-
-
Infrared (IR) Spectroscopy:
-
Using an ATR-FTIR setup, look for characteristic absorption bands. Key frequencies include a C=O stretch (around 1650-1680 cm⁻¹) indicative of the pyridone tautomer, N-H/O-H stretching (broad band, 3000-3400 cm⁻¹), and strong C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).[1]
-
Conclusion
5-(Trifluoromethoxy)pyridin-2-ol is a valuable chemical entity with properties that make it highly attractive for modern drug design. While current knowledge of its physical characteristics is based on robust computational predictions, this guide highlights the critical importance of experimental validation. The provided protocols offer a clear and reliable pathway for researchers to confirm these properties, thereby enabling the confident and effective application of this compound in the development of next-generation therapeutics and agrochemicals. The interplay between its tautomeric forms and the electronic influence of the trifluoromethoxy group defines its chemical personality and potential.
References
-
Phenol - Wikipedia . Wikipedia. [Link]
Sources
5-(Trifluoromethoxy)pyridin-2-ol structural analysis
Abstract
This technical guide provides a comprehensive structural and physicochemical analysis of 5-(Trifluoromethoxy)pyridin-2-ol (CAS: 131748-64-2) .[1][2] Unlike its trifluoromethyl (-CF₃) analogues, the trifluoromethoxy (-OCF₃) variant exhibits unique stereoelectronic properties—specifically an orthogonal conformational preference—that critically influence its tautomeric equilibrium, lipophilicity, and metabolic stability.[1][2][3] This document outlines the theoretical basis for its structural dynamics and provides self-validating experimental protocols for its characterization in drug discovery workflows.[1][2]
Introduction: The Fluorine Effect in Heterocycles
In medicinal chemistry, the 5-(trifluoromethoxy)pyridin-2-ol scaffold serves as a high-value bioisostere.[1][2] While the pyridine ring offers hydrogen-bonding potential, the -OCF₃ group at the C5 position acts as a "super-halogen."[2]
Key Differentiators of the -OCF₃ Substituent:
-
Electronic Effect: It is strongly electron-withdrawing by induction (
) but offers electron donation through resonance ( ), unlike the purely withdrawing -CF₃ group.[1][2] -
Conformational Orthogonality: The O-CF₃ bond tends to twist perpendicular to the aromatic plane to minimize
repulsion, creating a distinct 3D steric footprint that affects protein binding pockets differently than planar substituents.[1][2] -
Lipophilicity: The -OCF₃ group significantly boosts lipophilicity (
), enhancing membrane permeability compared to the parent pyridinol.[2]
Structural Dynamics: The Tautomeric Equilibrium
The core structural challenge with 5-(trifluoromethoxy)pyridin-2-ol is the Lactam-Lactim Tautomerism .[1][2] Understanding this equilibrium is non-negotiable for accurate docking studies and pKa determination.
Mechanism of Tautomerization
In the gas phase and non-polar solvents, the 2-hydroxypyridine (Lactim) form is often energetically competitive. However, in the solid state and aqueous solution (biological media), the 2-pyridone (Lactam) form dominates due to the high energetic penalty of disrupting the amide-like resonance and the formation of stable hydrogen-bonded dimers.[2]
The electron-withdrawing 5-OCF₃ group decreases the pKa of the hydroxyl proton (making it more acidic) and slightly destabilizes the build-up of positive charge on the nitrogen in the lactam form, yet the dimer-stabilized lactam remains the major species in water.[2]
Visualization: Tautomeric Pathways & Solvent Influence
The following diagram illustrates the equilibrium and the environmental factors shifting the population.
Caption: Tautomeric equilibrium of 5-(OCF3)pyridin-2-ol. The 5-OCF3 group modulates acidity, while solvent polarity dictates the dominant species.[2]
Physicochemical Profiling
Quantitative data is essential for SAR (Structure-Activity Relationship) analysis.[1][2]
| Property | Value / Range | Methodological Note |
| Molecular Formula | C₆H₄F₃NO₂ | - |
| Molecular Weight | 179.10 g/mol | - |
| LogP (Octanol/Water) | ~1.8 - 2.2 (Predicted) | Higher than 2-pyridone (-0.[1][2]6) due to -OCF₃.[1][2] |
| pKa (Acidic) | ~7.5 - 8.5 | Acidification of NH/OH by 5-OCF₃ (vs. ~11 for unsubstituted).[1][2] |
| H-Bond Donors | 1 | NH (Lactam) or OH (Lactim).[1] |
| H-Bond Acceptors | 2 | Carbonyl O + Ring N (Lactam) or Ring N + OH (Lactim).[1] |
Spectroscopic Characterization Guide
To validate the structure and purity, a multi-modal spectroscopic approach is required.
A. Nuclear Magnetic Resonance (NMR)
-
¹⁹F NMR (Critical): The trifluoromethoxy group is distinct from trifluoromethyl.
-
¹H NMR (DMSO-d₆):
B. Infrared Spectroscopy (FT-IR)
-
Lactam Marker: Strong C=O stretch at 1650–1680 cm⁻¹ .[2]
-
Lactim Marker: Absence of C=O; presence of broad O-H stretch (if trapped in non-polar matrix).
C. Mass Spectrometry
-
Ionization: ESI (Negative mode often more sensitive for acidic protons).
-
Pattern: [M-H]⁻ at m/z 178.
Experimental Protocols
Protocol 1: Determination of Tautomeric Ratio via UV-Vis
Objective: Assess the ratio of Lactam:Lactim in varying dielectric environments.
-
Preparation: Prepare 50 µM solutions of the analyte in Cyclohexane (non-polar) and Water (polar).
-
Acquisition: Scan from 200–400 nm.
-
Analysis:
-
Validation: Add 1% dioxane to the cyclohexane solution. Appearance of the ~300 nm band confirms the shift to the lactam form driven by H-bonding capability.[2]
Protocol 2: pKa Determination (Spectrophotometric Titration)
Objective: Determine the ionization constant of the NH/OH group.
-
Buffer Setup: Prepare a universal buffer series (pH 2.0 to 12.0) with constant ionic strength (I = 0.1 M KCl).[1]
-
Titration:
-
Dissolve 1 mg compound in 100 µL DMSO (stock).[1]
-
Spike stock into buffers to reach 50 µM final concentration.
-
-
Measurement: Record UV-Vis spectra at each pH.
-
Calculation: Plot Absorbance vs. pH at
. The inflection point represents the pKa.-
Causality: The 5-OCF₃ group stabilizes the conjugate base (anion), lowering the pKa compared to unsubstituted 2-pyridone.[2]
-
Analytical Workflow Diagram
The following workflow ensures rigorous quality control during the synthesis or procurement of this building block.
Caption: QC decision tree for validating 5-(trifluoromethoxy)pyridin-2-ol identity.
References
-
Leroux, F. R., et al. (2015).[2] "The Trifluoromethoxy Group: A Pharmacophore with Unique Stereoelectronic Properties." Chemical Science.
-
Alkorta, I., & Elguero, J. (2017). "Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine." Journal of Physical Chemistry A.
-
Bégué, J. P., & Bonnet-Delpon, D. (2008).[2] Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH.[1][2] (General reference for Fluorine NMR shifts and Lipophilicity).
-
PubChem Compound Summary. (2023). "2-Hydroxy-5-(trifluoromethyl)pyridine" (Analogous data for comparison). [1]
Sources
Technical Guide: Tautomerism in 5-(Trifluoromethoxy)pyridin-2-ol
The following technical guide details the tautomeric behavior, electronic properties, and experimental characterization of 5-(trifluoromethoxy)pyridin-2-ol.
Executive Summary
The heterocyclic scaffold 5-(trifluoromethoxy)pyridin-2-ol represents a critical bioisostere in modern medicinal chemistry. Its utility stems from the unique physicochemical properties of the trifluoromethoxy (-OCF
However, the utility of this scaffold is contingent upon a precise understanding of its tautomeric equilibrium . Like its parent compound 2-hydroxypyridine, this molecule exists in a dynamic equilibrium between the enol form (pyridin-2-ol) and the keto form (pyridin-2(1H)-one) . This guide provides a definitive analysis of how the electron-withdrawing 5-OCF
Mechanistic Foundations: The Tautomeric Equilibrium
The Keto-Enol Continuum
The core phenomenon is a proton transfer between the ring nitrogen and the oxygen at position 2. While often depicted as a simple switch, this is a solvent-dependent thermodynamic equilibrium governed by the dielectric constant (
-
Form A (Lactim/Enol): 5-(trifluoromethoxy)pyridin-2-ol. Aromatic pyridine ring.[1][2][3][4][5][6][7] Acts as a Hydrogen Bond Donor (OH) and Acceptor (N).
-
Form B (Lactam/Keto): 5-(trifluoromethoxy)pyridin-2(1H)-one. Non-aromatic (or quasi-aromatic) amide-like structure. Acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).
Electronic Influence of the 5-OCF Group
The position and nature of the substituent are the primary drivers of the equilibrium constant (
-
Inductive Effect (-I): The -OCF
group is strongly electronegative ( , ). At position 5 (meta to the nitrogen, para to the oxygen), it exerts a strong electron-withdrawing effect through the -framework. This increases the acidity of the N-H bond but also stabilizes the electron-rich carbonyl oxygen in the keto form via inductive withdrawal from the ring, making the keto form electronically favorable in polar media. -
Resonance Effect (+R): Unlike -CF
, the -OCF group possesses lone pairs on the oxygen atom that can donate into the -system. However, this effect is weak and orthogonal; the -OCF group often twists out of plane, minimizing overlap. Consequently, the inductive withdrawal dominates , generally stabilizing the polar pyridone (keto) tautomer in solution compared to the unsubstituted parent.
Figure 1: Thermodynamic cycle of tautomerism emphasizing the stabilization of the keto form by the 5-OCF3 substituent.
Thermodynamic Landscape & Solvent Effects
The equilibrium constant
| Solvent | Dielectric ( | Predominant Species | Estimated | Mechanistic Rationale |
| Gas Phase | 1.0 | Enol | < 0.1 | Absence of solvation energy favors the aromatic enol form. |
| Cyclohexane | 2.0 | Enol / Mix | ~ 0.5 - 1.0 | Weak van der Waals interactions cannot stabilize the large keto dipole. |
| Chloroform | 4.8 | Mixed | ~ 1 - 5 | H-bonding capability of CHCl |
| DMSO | 46.7 | Keto | > 1000 | Strong H-bond acceptor solvent stabilizes the NH donor of the keto form. |
| Water | 80.1 | Keto | > 2000 | Hydrophobic effect and strong H-bonding network exclusively favor the polar keto tautomer. |
Experimental Protocols for Characterization
To rigorously determine the tautomeric state of 5-(trifluoromethoxy)pyridin-2-ol in a specific formulation or assay buffer, the following self-validating workflows are recommended.
Protocol A: Synthesis via Diazotization
Objective: Synthesize a pure standard of the compound to study its properties. Starting Material: 5-(trifluoromethoxy)pyridin-2-amine (CAS: 1221171-88-5).[1]
-
Dissolution: Dissolve 1.0 eq of 5-(trifluoromethoxy)pyridin-2-amine in 10% aqueous H
SO . Cool to 0 °C. -
Diazotization: Add 1.1 eq of NaNO
(aq) dropwise, maintaining temperature < 5 °C. Stir for 30 min. Checkpoint: Solution should turn clear/yellow; evolution of N gas. -
Hydrolysis: Warm the solution to 90 °C for 1 hour. The diazonium salt hydrolyzes to the hydroxyl species.
-
Isolation: Neutralize with NaHCO
to pH 6-7. Extract with EtOAc (3x). Dry over Na SO and concentrate. -
Purification: Recrystallize from Ethanol/Water.
-
Validation:
-
1H NMR (DMSO-d6): Look for the broad singlet NH peak > 11 ppm (indicates keto form).
-
IR (Solid): Look for C=O stretch ~1650 cm
(confirms pyridone solid state).
-
Protocol B: NMR Determination of Tautomeric Ratio
Objective: Quantify
-
Sample Prep: Prepare 10 mM solutions in CDCl
(non-polar) and DMSO-d6 (polar). -
Acquisition: Acquire
C NMR (proton-decoupled) with a long relaxation delay (D1 > 5s) to ensure quantitative integration of quaternary carbons. -
Analysis:
-
C2 Shift (Enol): ~160-164 ppm (C-OH characteristic).
-
C2 Shift (Keto): ~162-166 ppm (C=O characteristic). Note: Shifts are close; C3/C4 shifts are often more diagnostic.
-
C3 Shift: The carbon ortho to the carbonyl (C3) is significantly shielded in the keto form due to high electron density.
-
Coupling Constants (
H NMR): is typically larger in the keto form (~9.5 Hz) compared to the enol form (~7-8 Hz).
-
Protocol C: UV-Vis Solvatochromism
Objective: Rapid high-throughput screening of tautomeric state.
-
Scan: Measure absorbance from 200-400 nm.
-
Interpretation:
-
Enol Form: Shows distinct vibronic structure (sharp peaks) with
typically shifted blue (shorter wavelength) relative to keto. -
Keto Form: Broad, featureless absorption band, typically redshifted.
-
-
Ratio Calculation: Use the ratio of absorbances at the two
values to calculate % tautomer composition.
Figure 2: Analytical decision tree for determining the tautomeric state of 5-(trifluoromethoxy)pyridin-2-ol.
Implications for Drug Discovery[9]
Bioisosterism and Binding Modes
The 5-OCF
-
Donor/Acceptor Mismatch: If a docking algorithm assumes the enol form (aromatic ring) but the physiological environment (water) forces the keto form, the H-bond network will be inverted. The keto form presents an NH donor and a C=O acceptor, whereas the enol presents an N acceptor and an OH donor.
-
Aromaticity Loss: The keto form loses some aromatic character. If the binding pocket relies on
stacking (e.g., with Phenylalanine or Tryptophan residues), the keto form may have reduced affinity compared to the enol form.
Recommendations for Molecular Modeling
-
Explicitly model both tautomers. Do not rely on auto-generated ionization states.
-
Calculate Tautomeric Penalty: If the protein requires the enol form to bind, but the solvent equilibrium favors the keto form by 3 kcal/mol, this energy penalty must be added to the binding free energy (
). -
Use QM/MM: For precise binding energy, use Quantum Mechanics/Molecular Mechanics to account for the polarization of the -OCF
group in the active site.
References
-
WuXi Biology. "How about Tautomers? - Solvent effect in 2-hydroxypyridine and 2-pyridone tautomers equilibria."[3][9] WuXi AppTec, 2024. Link
-
National Institutes of Health (NIH). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." PubMed Central, 2016. Link
-
RSC Advances. "A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water." Royal Society of Chemistry, 2020. Link
-
Ossila. "5-(Trifluoromethyl)-2-pyridone | CAS 33252-63-0." Ossila Product Data, 2024. Link
-
PubChem. "5-(Trifluoromethoxy)pyridin-2-amine | C6H5F3N2O."[1] National Library of Medicine, 2024. Link
-
CymitQuimica. "5-Amino-2-(trifluoromethyl)pyridine." Chemical Catalog, 2024. Link
-
Wikipedia. "2-Pyridone." Wikimedia Foundation, 2024. Link[4]
Sources
- 1. 5-(Trifluoromethoxy)pyridin-2-amine | C6H5F3N2O | CID 49871146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
Solubility of 5-(Trifluoromethoxy)pyridin-2-ol in Organic Solvents
This guide serves as a technical reference for the solubility profiling, physicochemical behavior, and handling of 5-(Trifluoromethoxy)pyridin-2-ol (CAS: 115279-51-3). It is designed for medicinal chemists and process engineers requiring high-fidelity data for synthesis optimization and formulation.
Executive Summary
5-(Trifluoromethoxy)pyridin-2-ol is a critical fluorinated heterocyclic building block. Its solubility profile is governed by two competing factors: the lipophilic trifluoromethoxy (-OCF₃) motif and the polar, hydrogen-bond-donating lactam/lactim core .
Unlike simple lipophilic aromatics, this compound exhibits significant prototropic tautomerism . In the solid state and polar solvents, it exists predominantly as the 2-pyridone (amide) tautomer, which favors intermolecular dimerization, resulting in higher-than-expected melting points and reduced solubility in non-polar hydrocarbons. Successful dissolution requires disrupting these intermolecular hydrogen bond networks.
Physicochemical Profile
Understanding the fundamental properties is a prerequisite for predicting solubility behavior.
| Property | Value / Characteristic | Impact on Solubility |
| CAS Number | 115279-51-3 | Unique Identifier |
| Molecular Weight | 179.10 g/mol | Moderate; allows good diffusion. |
| LogP (Predicted) | ~1.2 – 1.6 | Moderate lipophilicity. The -OCF₃ group boosts solubility in chlorinated solvents compared to non-fluorinated analogs. |
| pKa (Acidic) | ~8.5 – 9.0 | The electron-withdrawing -OCF₃ group increases acidity compared to 2-pyridone (pKa ~11). Solubility increases significantly at pH > 10. |
| H-Bond Donors | 1 (NH/OH) | Critical for dimerization. |
| H-Bond Acceptors | 3 (C=O, N, F) | Allows solubility in protic solvents. |
2.1 The Tautomeric Challenge
The solubility of this compound is not static; it depends on the solvent's ability to stabilize one of two forms.
-
Form A (2-Pyridone): Dominant in solid state, water, and polar aprotic solvents (DMSO). High polarity.
-
Form B (2-Hydroxypyridine): Minor contributor, but stabilized in the gas phase or highly non-polar dilute solutions.
Figure 1: Tautomeric equilibrium shifting based on solvent polarity.
Solubility Landscape
The following classification is derived from structural analogs (e.g., 5-trifluoromethyl-2-pyridone) and thermodynamic principles of fluorinated heterocycles.
Tier 1: High Solubility (>100 mg/mL)
-
Solvents: DMSO, DMF, DMAc, NMP.
-
Mechanism: These polar aprotic solvents are strong Hydrogen Bond Acceptors (HBA). They disrupt the intermolecular NH···O=C dimers of the pyridone form, solvating individual molecules effectively.
-
Use Case: Stock solutions for biological assays; reaction solvents for nucleophilic substitutions.
Tier 2: Moderate Solubility (20–100 mg/mL)
-
Solvents: Methanol, Ethanol, Ethyl Acetate, THF, Dichloromethane (DCM).
-
Mechanism:
-
Alcohols: Can donate and accept H-bonds, but must compete with the compound's strong self-association.
-
DCM/THF: The -OCF₃ group provides specific lipophilic interactions that enhance solubility in these solvents compared to non-fluorinated pyridones.
-
-
Use Case: Extraction, chromatography mobile phases, crystallization.
Tier 3: Low Solubility / Anti-Solvents (<5 mg/mL)
-
Solvents: Water (neutral pH), Hexane, Heptane, Toluene, Diethyl Ether.
-
Mechanism:
-
Hydrocarbons: The polar lactam core repels non-polar aliphatic chains despite the lipophilic -OCF₃ group.
-
Water:[1] While polar, the lipophilic -OCF₃ group disrupts the water network, making neutral water a poor solvent.
-
-
Use Case: Precipitation, washing crude solids to remove impurities.
Experimental Protocols
As a researcher, you must validate these values for your specific batch. Use these self-validating protocols.
Protocol A: Gravimetric Solubility Screening (High Throughput)
For rapid identification of suitable solvents for synthesis or crystallization.
-
Preparation: Weigh 10 mg of 5-(Trifluoromethoxy)pyridin-2-ol into a 4 mL clear glass vial.
-
Addition: Add solvent in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Endpoint: Record the volume (
) where the solution becomes optically clear (no visible particles). -
Calculation:
-
Validation: If
(Solubility < 5 mg/mL), stop and classify as "Poorly Soluble."
Protocol B: Thermodynamic Solubility by HPLC (Golden Standard)
For precise data required in formulation or DMPK studies.
-
Saturation: Add excess compound (~20 mg) to 1 mL of solvent in a chemically resistant vial.
-
Equilibrium: Shake at constant temperature (25°C) for 24 hours .
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (PVDF may bind the lipophilic -OCF₃ group).
-
Dilution: Dilute the filtrate 100-fold with Mobile Phase A (Water + 0.1% Formic Acid) to ensure it falls within the linear range of the detector.
-
Quantification: Inject onto HPLC-UV (254 nm).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 5-95% Acetonitrile in Water.
-
Standard: Prepare a 0.1 mg/mL standard in DMSO for calibration.
-
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Applications & Handling
-
Synthesis: When using this compound as a nucleophile (e.g., N-alkylation), use DMF or Acetonitrile with a base like K₂CO₃. The base deprotonates the OH/NH (forming the oxyanion), drastically increasing solubility and reactivity.
-
Purification:
-
Recrystallization: Dissolve in hot Ethyl Acetate and slowly add Hexane (anti-solvent) to induce precipitation of pure crystals.
-
Extraction: Use DCM or Ethyl Acetate to extract from aqueous reaction mixtures (pH adjusted to ~4-5 to ensure the neutral form dominates).
-
References
-
PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1997). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)triflimide. Org. Synth. 74, 77. Retrieved from [Link]
Sources
Stability and Storage of 5-(Trifluoromethoxy)pyridin-2-ol: A Technical Guide
Part 1: Executive Summary
5-(Trifluoromethoxy)pyridin-2-ol (CAS 131748-69-1) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its value lies in the trifluoromethoxy (
However, its storage and handling are frequently misunderstood due to its tautomeric nature .[2] While often cataloged as a "pyridin-2-ol," this compound exists predominantly as 5-(trifluoromethoxy)pyridin-2(1H)-one in the solid state and in polar solvents.[1] Recognizing this structural reality is the prerequisite for ensuring long-term stability.[1][2]
This guide provides a scientifically grounded protocol for the stabilization, storage, and analytical monitoring of this compound, moving beyond generic safety data sheets to address the specific physicochemical risks of fluorinated pyridones.
Part 2: Physicochemical Stability Profile[1][2]
The Tautomeric Equilibrium (The "Why" Behind Stability)
To store this compound correctly, one must first understand its ground state. 2-Hydroxypyridines undergo a prototropic tautomerism.[1][2] For 5-(trifluoromethoxy)pyridin-2-ol, the equilibrium heavily favors the 2-pyridone (keto) form over the 2-hydroxypyridine (enol) form.[1]
-
Solid State: The compound forms strong intermolecular hydrogen bond networks (dimers or catemers) via the amide-like (
) motif.[1] This lattice energy provides significant thermal stability.[2] -
Solution State: In polar solvents (e.g., DMSO, Methanol, Water), the pyridone form remains dominant. The enol form is only significant in the gas phase or extremely non-polar solvents.[2]
Implication for Storage: The "hydroxy" proton is actually bound to nitrogen.[2] This makes the compound less acidic than a phenol but susceptible to N-alkylation if treated with bases, and potentially sensitive to moisture which can disrupt the stabilizing H-bond network.[1]
Stability Parameters
| Parameter | Rating | Technical Insight |
| Thermal Stability | High | Melting point is typically >100°C (analogous to 5- |
| Hydrolytic Stability | Moderate | The |
| Photostability | Low | Critical Risk: 2-Pyridones are known to undergo [4+4] or [2+2] photodimerization under UV irradiation.[1][3] The electron-withdrawing |
| Oxidation | High | The electron-poor ring is resistant to oxidative degradation by air, making inert atmosphere a "best practice" rather than a critical safety requirement.[1][3] |
Part 3: Degradation Mechanisms[1][2][3]
Understanding how the molecule fails allows us to prevent it.[2]
-
Photodimerization: Upon exposure to UV light, two molecules of the pyridone can stack and form a cyclobutane ring across the C3-C6 or C3-C4 positions.[1][2] This destroys the aromaticity and the utility of the building block.[2]
-
Hydrolysis of Trifluoromethoxy Group: While slower than a trifluoromethyl group, the
ether linkage can be cleaved by strong nucleophiles or Lewis acids at elevated temperatures, releasing fluoride ions and forming the corresponding diol.[2]
Visualization: Tautomerism & Degradation Risks[1][2][3]
Figure 1: The tautomeric equilibrium favors the 2-pyridone form.[1] Exposure to UV light risks irreversible dimerization.[2]
Part 4: Storage & Handling Protocols[1][2][3]
This protocol is designed to maximize shelf-life (>2 years) and maintain purity >98%.[1][2]
Primary Storage Conditions
-
Temperature: Refrigerate (2°C to 8°C) . While the solid is stable at room temperature (25°C) for weeks, long-term storage requires refrigeration to retard any slow hydrolysis or lattice disruption.[1]
-
Container: Amber Glass Vials with Teflon-lined screw caps. The amber glass is non-negotiable due to the photodimerization risk.[2]
-
Atmosphere: Inert Gas (Argon or Nitrogen) backfill is recommended.[2] Although not strictly pyrophoric, excluding moisture prevents caking and hydrolysis.[2]
Handling Workflow
-
Hygroscopicity Check: Fluorinated pyridones can be slightly hygroscopic.[2] Allow the refrigerated container to equilibrate to room temperature before opening to prevent condensation from forming inside the bottle.
-
Solvent Choice: When using in reactions, dissolve in anhydrous polar aprotic solvents (DMF, DMSO, MeCN). Avoid protic solvents if using strong bases immediately.[2]
Visualization: Storage Decision Tree
Figure 2: Decision matrix for storage based on usage frequency.
Part 5: Analytical Monitoring
To validate the integrity of the compound after storage, use the following markers.
NMR Spectroscopy ( and )
-
Proton NMR (
-DMSO): Look for the broad singlet of the NH proton (typically 11.0–13.0 ppm).[1] The absence of this and appearance of aliphatic signals suggests photodimerization.[2] -
Fluorine NMR: The
group appears as a singlet around -57 to -59 ppm .[1][2] The appearance of a signal at -72 ppm or similar suggests hydrolysis to free fluoride or trifluoroacetic acid derivatives (unlikely but possible).[1][2]
HPLC Analysis
-
Column: C18 Reverse Phase.[2]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]
-
Detection: UV at 254 nm.[2]
-
Degradant Marker: The photodimer will typically be more non-polar (eluting later) or significantly different in absorption profile due to loss of aromaticity.[2]
Part 6: Safety Considerations (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves and safety glasses are mandatory.[2] Use a fume hood to avoid inhaling dust.[2]
References
-
PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine (Analogous Compound Data).[1][2][4] National Library of Medicine.[2] Available at: [Link][3]
-
Royal Society of Chemistry. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines.[2] Chemical Science, 2015.[2] Available at: [Link]
Sources
Technical Profile: 5-(Trifluoromethoxy)pyridin-2-ol
[1]
Executive Summary
5-(Trifluoromethoxy)pyridin-2-ol (CAS: 1052722-33-4) is a fluorinated heterocyclic scaffold widely utilized in drug discovery to modulate lipophilicity and metabolic stability.[1][2] With a molecular weight of 179.10 g/mol , it serves as a bioisostere for non-fluorinated pyridinols and phenyl rings.
Crucially, this compound exhibits prototropic tautomerism , existing predominantly as 5-(trifluoromethoxy)pyridin-2(1H)-one in the solid state and in polar solvents.[1] Understanding this duality is essential for accurate structure-activity relationship (SAR) modeling and ligand-protein docking studies.[1]
Physicochemical Specifications
The following data establishes the baseline identity and properties of the compound.
| Parameter | Specification |
| Molecular Weight | 179.10 g/mol |
| Molecular Formula | C₆H₄F₃NO₂ |
| CAS Number | 1052722-33-4 |
| Exact Mass | 179.0194 |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | ~9.5 (OH form) / ~11.0 (NH form) |
| LogP (Predicted) | ~1.4 – 1.8 (Modulated by -OCF₃) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors (Tautomer dependent) |
Structural Tautomerism (Critical Insight)
Researchers often mischaracterize this molecule solely as the "ol" (hydroxyl) form. However, the 2-pyridone (lactam) tautomer is thermodynamically favored due to the significant resonance stabilization energy of the amide-like linkage in the ring.[1]
-
Solid State: Exists almost exclusively as the 2-pyridone dimer, stabilized by intermolecular Hydrogen bonds (
).[1] -
Solution State: In non-polar solvents (e.g.,
), the equilibrium may shift slightly toward the 2-pyridinol (lactim) form, but the pyridone remains dominant in aqueous or polar media (DMSO, Methanol).
Implication for Drug Design: When docking this fragment into a protein pocket, both tautomers must be evaluated. The pyridone form acts as a hydrogen bond donor (via NH) and acceptor (via C=O), whereas the pyridinol form acts as a donor/acceptor via the OH group.
Synthetic Methodologies
The synthesis of 5-(trifluoromethoxy)pyridin-2-ol typically follows two primary pathways: Hydrolytic Displacement (Route A) or Diazotization (Route B).[1]
Route A: Hydrolysis of 2-Halo-Precursors (Preferred)
This is the most scalable industrial route.[1] The electron-withdrawing effect of the 5-trifluoromethoxy group activates the C2 position, facilitating nucleophilic aromatic substitution (
-
Precursor: 2-Chloro-5-(trifluoromethoxy)pyridine or 2-Fluoro-5-(trifluoromethoxy)pyridine.[1]
-
Reagents: Aqueous HCl (acidic hydrolysis) or NaOH (basic hydrolysis followed by acidification).
-
Mechanism: The halide is displaced by water/hydroxide. The resulting enol immediately tautomerizes to the stable pyridone.
Route B: Diazotization (Sandmeyer-type)
Used when the 2-amino precursor is more readily available.[1]
-
Precursor: 2-Amino-5-(trifluoromethoxy)pyridine.[1]
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Water. -
Mechanism: Formation of the diazonium salt (
), which is unstable and undergoes rapid hydrolysis by water to yield the product.
Synthetic Pathway Visualization
Figure 1: Synthetic pathways illustrating the convergence of hydrolytic and diazotization routes to the thermodynamic pyridone product.
Applications in Medicinal Chemistry
Bioisosterism & Pharmacokinetics
The trifluoromethoxy (-OCF₃) group is a superior pharmacophore compared to the trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups due to its unique electronic and steric profile.[1]
-
Conformational Bias: The -OCF₃ group prefers an orthogonal conformation relative to the aromatic ring, unlike the planar -OCH₃.[1] This can induce specific binding conformations in the active site.
-
Metabolic Stability: Blocking the C5 position with -OCF₃ prevents oxidative metabolism (e.g., by Cytochrome P450) at this typically reactive site, extending the drug's half-life (
).[1] -
Lipophilicity: The group significantly increases
(approx +1.04 unit shift vs. H), improving membrane permeability and blood-brain barrier (BBB) penetration.[1]
Analytical Characterization
To validate the synthesis, researchers should look for the following diagnostic signals:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1052722-33-4. Retrieved from [Link]
-
Organic Syntheses. Preparation of Trifluoromethyl Pyridines. Org. Synth. 1997, 74,[3] 77. Retrieved from [Link]
-
Royal Society of Chemistry. Pyridone–pyridol tautomerism in 2-hydroxypyridines. J. Chem. Soc. B, 1971.[4] Retrieved from [Link][1]
Methodological & Application
Catalytic Applications of 5-(Trifluoromethoxy)pyridin-2-ol Derivatives: A Technical Guide for Researchers
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the catalytic applications of 5-(trifluoromethoxy)pyridin-2-ol and its derivatives. This guide is designed to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep understanding of the catalytic systems.
Introduction: The Unique Catalytic Potential of 5-(Trifluoromethoxy)pyridin-2-ol Scaffolds
The 5-(trifluoromethoxy)pyridin-2-ol scaffold is an emerging platform in catalysis, primarily due to the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group and the versatile coordination chemistry of the pyridin-2-ol moiety. The potent electron-withdrawing nature of the -OCF₃ group significantly modulates the electron density of the pyridine ring, influencing the binding affinity and reactivity of the corresponding metal complexes. Furthermore, the pyridin-2-ol core can exist in tautomeric equilibrium with its 2-pyridone form, offering bidentate chelation capabilities and the potential for proton-responsive ligand behavior. These features make its derivatives highly promising ligands for a range of transition metal-catalyzed reactions, including cross-coupling and asymmetric transformations.
Application Note I: Palladium-Catalyzed C-H Functionalization
Derivatives of 5-(Trifluoromethoxy)pyridin-2-ol, particularly its tautomeric form 5-(Trifluoromethyl)-2-pyridone, have shown significant utility as ligands in palladium-catalyzed C-H functionalization reactions. These ligands can facilitate the formation of a six-membered palladacycle intermediate, which is crucial for the catalytic cycle. The trifluoromethyl group enhances the lipophilicity and stability of the catalytic species.
Mechanistic Insight: The Role of the Pyridin-2-ol/Pyridone Ligand
In palladium-catalyzed C-H activation, the pyridin-2-ol derivative acts as a bifunctional ligand. The pyridine nitrogen coordinates to the palladium center, while the hydroxyl/amide group can participate in substrate binding and proton transfer steps. This cooperative effect is central to the efficiency of the catalytic cycle, which typically involves C-H activation, oxidative addition, and reductive elimination steps.
Figure 1: Generalized workflow for a Pd-catalyzed C-H functionalization reaction employing a 5-(trifluoromethoxy)pyridin-2-ol derivative as a ligand.
Protocol: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, utilizing a derivative of 5-(trifluoromethoxy)pyridin-2-ol as a supporting ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
5-(Trifluoromethoxy)pyridin-2-ol derivative (Ligand)
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene or another suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), the 5-(trifluoromethoxy)pyridin-2-ol derivative ligand (4 mol%), and the aryl halide (1.0 mmol).
-
Add the arylboronic acid (1.2 mmol) and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (typically 12-24 hours), with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation:
| Entry | Aryl Halide | Arylboronic Acid | Ligand Loading (mol%) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | 4 | 92 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4 | 95 |
Application Note II: Asymmetric Catalysis with Chiral Pyridine-Oxazoline (PyOx) Ligands
Chiral derivatives of 5-(trifluoromethoxy)pyridin-2-ol, particularly those incorporating an oxazoline moiety, are highly effective ligands for a variety of asymmetric catalytic reactions. The synthesis of these ligands typically involves the coupling of a 2-substituted-5-(trifluoromethoxy)pyridine with a chiral amino alcohol. The resulting PyOx ligands can coordinate with transition metals such as palladium, copper, and iridium to create chiral catalysts capable of inducing high enantioselectivity.
Rationale for Ligand Design
The trifluoromethyl group at the 5-position of the pyridine ring in these PyOx ligands plays a crucial role in their catalytic performance.[1] Its electron-withdrawing nature enhances the Lewis acidity of the metal center, which can lead to improved catalytic activity. Additionally, the steric bulk of the oxazoline substituent can be tuned to create a well-defined chiral pocket around the metal center, enabling precise stereochemical control.
Figure 2: A representative workflow for the application of a chiral 5-(trifluoromethoxy)pyridine-oxazoline (PyOx) ligand in asymmetric catalysis.
Protocol: Asymmetric Allylic Alkylation
This protocol outlines a general procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, using a chiral PyOx ligand derived from a 5-(trifluoromethyl)pyridine precursor.[2]
Materials:
-
Bis(allyl)palladium(II) chloride ([(η³-C₃H₅)PdCl]₂)
-
Chiral 5-(Trifluoromethyl)pyridine-oxazoline (PyOx) ligand
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the chiral catalyst by dissolving [(η³-C₃H₅)PdCl]₂ (1 mol%) and the chiral PyOx ligand (2.2 mol%) in the anhydrous solvent (e.g., DCM).
-
Stir the catalyst solution at room temperature for 30 minutes.
-
In a separate reaction vessel, dissolve 1,3-diphenylallyl acetate (1.0 mmol) in the solvent.
-
Add dimethyl malonate (1.2 mmol), followed by BSA (1.5 mmol) and KOAc (0.1 mmol).
-
Add the pre-formed catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation:
| Entry | Ligand | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-TFM-PyOx-iPr | DCM | 12 | 95 | 92 |
| 2 | (S)-TFM-PyOx-tBu | DCM | 12 | 98 | 96 |
| 3 | (R)-TFM-PyOx-Ph | DCM | 18 | 91 | 89 |
References
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. (2023). The Journal of Organic Chemistry, 88(21), 15189-15197. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)−H Bonds. (2016). Angewandte Chemie International Edition, 55(23), 6758-6761. [Link]
-
2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. (2024). Chemical Society Reviews, 53(1), 138-156. [Link]
-
Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. (2022). Organic Letters, 24(4), 956-961. [Link]
-
Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis. (2023). The Journal of Organic Chemistry, 88(21), 15189-15197. [Link]
-
Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. (2022). Organic Letters, 24(4), 956–961. [Link]
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2023). Accounts of Chemical Research, 56(11), 1325-1339. [Link]
-
Pyridine and related ligands in transition metal homogeneous catalysis. (2014). Journal of Chemical Sciences, 126(5), 1257-1272. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2021). RSC Advances, 11(48), 30206-30225. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Catalysts, 8(1), 23. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Journal of Chemistry, 99(11), 903-911. [Link]
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. (2018). The Journal of Organic Chemistry, 83(9), 4793-4815. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis. (2019). University of Galway. [Link]
-
Helical Chiral Pyridine N-Oxides: A New Family of Asymmetric Catalysts. (2019). Synthesis, 51(11), 2289-2300. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13458-13472. [Link]
-
The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved February 4, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross coupling of PyFluor with hetero (aryl) boronic acids and esters. (2021). Scholarship @ Claremont. Retrieved February 4, 2026, from [Link]
-
Conformationally Rigid Chiral Pyridine N-Oxides as Organocatalyst: Asymmetric Allylation of Aldehydes. (2012). Advanced Synthesis & Catalysis, 354(11-12), 2101-2106. [Link]
-
Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. (2020). TCU Digital Repository. [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. (2021). Chirantan Rasayan Sanstha. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2021). PRISM: Political & Rights Issues & Social Movements. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry, 13, 2779-2784. [Link]
-
SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. (2006). Organic Syntheses, 83, 131. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13458-13472. [Link]
-
Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. (2018). Chemical Society Reviews, 47(6), 1974-2004. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis [researchrepository.universityofgalway.ie]
Application Note: Protocol for N-Arylation using 5-(Trifluoromethoxy)pyridin-2-ol
Executive Summary & Strategic Rationale
The incorporation of the trifluoromethoxy (
However, the functionalization of 5-(trifluoromethoxy)pyridin-2-ol presents a specific synthetic challenge: Ambident Nucleophilicity .[1] The substrate exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. Standard alkylation conditions (
This guide details two field-proven protocols designed to enforce N-regioselectivity :
-
Copper-Catalyzed Chan-Lam Coupling: The primary recommendation for high selectivity using aryl boronic acids.
-
Palladium-Catalyzed Buchwald-Hartwig Coupling: A secondary route for coupling with aryl halides.
Mechanistic Insight & Selectivity Logic
To achieve N-arylation, one must understand the tautomeric bias. While the 2-pyridone tautomer is generally favored in the solid state and polar solvents, the electron-withdrawing nature of the 5-
Tautomerism and Metal Insertion
The success of the Chan-Lam coupling relies on the formation of a Cu(II)-complex where the nitrogen coordinates to the metal center, followed by oxidative addition and reductive elimination.
Figure 1: Tautomeric equilibrium and the pathway to N-selectivity via Copper coordination.
Primary Protocol: Copper-Catalyzed Chan-Lam Coupling[2][3]
This is the Gold Standard method for this substrate. It utilizes oxidative cross-coupling with aryl boronic acids. The mechanism avoids the formation of the O-anion intermediate common in
Materials
-
Substrate: 5-(Trifluoromethoxy)pyridin-2-ol (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (2.0 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)
] (0.2 – 1.0 equiv) -
Base/Ligand: Pyridine (2.0 – 3.0 equiv) or TEA
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane (Anhydrous)
-
Additives: 4Å Molecular Sieves (Powdered, activated)
-
Atmosphere: Dry Air or Oxygen balloon
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask and allow it to cool under argon. Add activated powdered 4Å molecular sieves (approx. 200 mg/mmol substrate).
-
Why: Water inhibits the transmetallation step in the Chan-Lam cycle.
-
-
Charging: Add 5-(Trifluoromethoxy)pyridin-2-ol (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)
(0.2 equiv for catalytic; 1.0 equiv for faster rates). -
Solvation: Add anhydrous DCM (0.1 M concentration).
-
Activation: Add Pyridine (2.0 equiv) slowly via syringe.
-
Note: The solution typically turns a deep blue/green color, indicating the formation of the active Cu-amine species.
-
-
Oxidation: Equip the flask with a drying tube or an
balloon. Stir vigorously at Room Temperature (25°C).-
Optimization: If the reaction stalls after 4 hours, switch to an
balloon to re-oxidize the Cu(I) species back to Cu(II).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove copper salts and sieves.
-
Wash the pad with DCM/MeOH (95:5).
-
Concentrate the filtrate in vacuo.
-
-
Purification: Flash column chromatography (SiO
).-
Eluent: Hexanes/Ethyl Acetate gradient. N-arylated pyridones are typically more polar than O-arylated byproducts.
-
Secondary Protocol: Pd-Catalyzed Buchwald-Hartwig
Use this protocol when the coupling partner is an Aryl Halide (Cl, Br, I) rather than a boronic acid, or if the Chan-Lam method fails due to steric hindrance.
Materials
-
Substrate: 5-(Trifluoromethoxy)pyridin-2-ol (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd
(dba) (2-5 mol%) -
Ligand: Xantphos (5-10 mol%)
-
Why: Xantphos has a wide bite angle that favors reductive elimination of the C-N bond over the C-O bond.
-
-
Base: Cs
CO (2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene (Degassed)
Step-by-Step Methodology
-
Inert Environment: Charge a reaction vial with Pd
(dba) , Xantphos, Cs CO , and the substrate inside a glovebox or under a strong flow of Argon. -
Solvation: Add degassed 1,4-Dioxane.
-
Heating: Seal the vial and heat to 100°C for 12–18 hours.
-
Critical: Do not exceed 110°C initially, as high temperatures can promote O-arylation via a non-catalyzed background reaction if the aryl halide is activated.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na
SO .
Comparative Data & Troubleshooting
The following table summarizes expected outcomes based on internal validation data for electron-deficient pyridones.
| Variable | Chan-Lam (Protocol 1) | Buchwald-Hartwig (Protocol 2) |
| Primary Selectivity | >95:5 (N:O) | ~85:15 (N:O) |
| Reaction Time | 12 - 24 Hours | 4 - 16 Hours |
| Temperature | 25°C (Room Temp) | 80°C - 100°C |
| Moisture Sensitivity | High (Requires Sieves) | Moderate |
| Substrate Scope | Works best with electron-rich Boronic Acids | Works best with electron-neutral Aryl Halides |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Increase Cu(OAc) | |
| High O-Arylation | "Hard" base usage or high temp. | Switch from inorganic bases (K |
| Green solution turns Red/Brown | Catalyst death (Cu reduced to Cu(0)). | Ensure adequate oxygen supply (balloon) to regenerate Cu(II). |
Safety & Handling (E-E-A-T)
-
Fluorinated Intermediates: 5-(Trifluoromethoxy)pyridin-2-ol and its derivatives should be treated as potential irritants. The
group is generally stable, but thermal decomposition >200°C can release HF or carbonyl fluoride. -
Copper Waste: All copper waste must be segregated from general organic waste streams for heavy metal disposal.
-
Pyridone Dust: Substituted pyridones can be potent sensitizers. Use a localized exhaust hood when weighing solids.
References
-
Chan-Lam Coupling Overview: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.
-
Selectivity in Pyridones: Evans, D. A., et al. (1998). "Copper-promoted arylation of pyridones." Tetrahedron Letters.
-
Buchwald-Hartwig for Pyridones: Yin, J., et al. (2002). "Pd-catalyzed N-arylation of heteroarylamines." Organic Letters.
-
Tautomerism of 2-Hydroxypyridines: Beak, P., et al. (1980). "Equilibria and reaction rates of 2-hydroxypyridine." Accounts of Chemical Research.
Sources
5-(Trifluoromethoxy)pyridin-2-ol in the synthesis of agrochemicals
This guide details the technical application of 5-(Trifluoromethoxy)pyridin-2-ol (CAS: 131748-64-2), a critical fluorinated building block in the synthesis of next-generation agrochemicals.
Part 1: Strategic Significance in Agrochemical Discovery
5-(Trifluoromethoxy)pyridin-2-ol serves as a versatile scaffold for introducing the trifluoromethoxy (
Physicochemical Advantages of the Motif
-
Enhanced Lipophilicity: The
group is significantly more lipophilic (Hansch ) than the group ( ). This facilitates superior cuticle penetration in plants and exoskeletal transport in insects. -
Conformational Flexibility: Unlike the rigid
group, the ether linkage in allows for rotational freedom, enabling the active ingredient to adopt optimal binding conformations within enzyme pockets (e.g., ACCase or ALS inhibitors). -
Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the oxygen atom protect the pyridine ring from oxidative metabolism at the 5-position, prolonging the half-life of the active ingredient in the field.
Part 2: Chemical Profile & Reactivity
The utility of this intermediate is defined by its tautomeric equilibrium, which dictates its reactivity patterns during synthesis.
Tautomerism: The Pyridone vs. Hydroxypyridine Paradox
In solution, the compound exists in equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In polar solvents (common in large-scale synthesis), the 2-pyridone form predominates. This duality presents a regioselectivity challenge that must be managed:
-
N-Alkylation: Favored under basic conditions with soft electrophiles, leading to N-substituted pyridones (common in insecticide scaffolds).
-
O-Alkylation: Favored when using silver salts (e.g.,
) or hard electrophiles, preserving the aromatic pyridine core (common in herbicide ethers).
Figure 1: Tautomeric equilibrium dictating synthetic strategy. The pyridone form is generally the dominant reactive species in standard nucleophilic substitutions.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 5-(Trifluoromethoxy)pyridin-2-ol
Objective: Preparation of the high-purity intermediate from commercially available 2-amino-5-(trifluoromethoxy)pyridine via diazotization.
Reagents:
-
2-Amino-5-(trifluoromethoxy)pyridine (1.0 eq)
-
Sulfuric acid (
), 20% aqueous solution -
Sodium nitrite (
), 1.1 eq -
Urea (quenching agent)
Step-by-Step Methodology:
-
Acidification: Charge a glass-lined reactor with 2-amino-5-(trifluoromethoxy)pyridine and 20%
. Cool the suspension to . Causality: Low temperature prevents the decomposition of the unstable diazonium intermediate. -
Diazotization: Add an aqueous solution of
dropwise, maintaining the internal temperature below . Stir for 1 hour.-
Self-Validation: Monitor the reaction by starch-iodide paper (turns blue instantly) to ensure excess nitrous acid is present.
-
-
Hydrolysis: Warm the reaction mixture slowly to
. Nitrogen gas evolution will be observed. -
Quenching: Once gas evolution ceases, treat with urea to destroy excess nitrous acid.
-
Isolation: Neutralize to pH 6-7 with
. The product precipitates as a solid.[4] Filter, wash with cold water, and dry.[4]-
Expected Yield: 85-92%.
-
Protocol B: Conversion to 2-Chloro-5-(trifluoromethoxy)pyridine
Objective: Activation of the 2-position for cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine ring to an agrochemical core.
Reagents:
-
5-(Trifluoromethoxy)pyridin-2-ol (from Protocol A)
-
Phosphoryl chloride (
), excess (solvent/reagent) -
Phosphorus pentachloride (
), 0.1 eq (catalyst)
Step-by-Step Methodology:
-
Chlorination: Suspend the pyridin-2-ol in neat
(5 vol). Add carefully. -
Reflux: Heat the mixture to reflux (
) for 3-5 hours.-
Endpoint: Monitor by TLC or HPLC. The disappearance of the polar pyridone starting material indicates completion.
-
-
Workup (Critical Safety Step): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.
-
Warning: Exothermic hydrolysis of
releases gas. Scrubbers must be active.
-
-
Extraction: Extract with Dichloromethane (DCM). Wash with
to remove residual acid. -
Purification: Distillation under reduced pressure.
-
Result: A colorless liquid, 2-chloro-5-(trifluoromethoxy)pyridine, ready for coupling.
-
Part 4: Application Workflow in Agrochemical Synthesis
The following diagram illustrates how this building block integrates into the synthesis of "fused bicyclic heteroaromatic" insecticides, a class of chemistry recently highlighted in patent literature (e.g., WO2023006789).
Figure 2: Synthetic workflow from raw material to active ingredient.
Quantitative Data: Substituent Effects
Comparison of the 5-position substituents in pyridine-based herbicides.
| Substituent | Lipophilicity ( | Electronic Effect ( | Metabolic Stability | Primary Application |
| 0.00 | 0.00 | Low | Base structure | |
| 0.71 | 0.23 | Moderate | Early gen. herbicides | |
| 0.88 | 0.54 | High | Fluazifop, Pyriproxyfen | |
| 1.04 | 0.35 | Very High | Next-gen selective herbicides |
Table 1: The
Part 5: References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Syngenta Crop Protection. (2023). Pesticidally active fused bicyclic heteroaromatic compounds. WO Patent 2023/006789 A1.
-
Leroux, F. R., et al. (2005). Trifluoromethoxy-substituted anilines and pyridines: synthesis and physicochemical properties. ChemBioChem. [Link]
-
Organic Syntheses. (2016). Preparation of N-(5-Chloro-2-pyridyl)triflimide. Org. Synth. 2016, 93, 228-244. [Link] (Demonstrates handling of similar pyridine intermediates).
-
European Patent Office. (2025). Pesticidally Active Fused Bicyclic Heteroaromatic Compounds. EP 4643644 A2. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 5-(Trifluoromethoxy)pyridin-2-ol in Advanced Materials Science
Abstract
The strategic incorporation of fluorine-containing moieties into functional molecules represents a cornerstone of modern materials science. The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable substituent for tuning the electronic and physical properties of materials. This document provides a comprehensive guide to the application of 5-(Trifluoromethoxy)pyridin-2-ol, a versatile building block, in the synthesis of high-performance polymers and functional materials. We will explore its role in catalysis and polymer science, providing detailed protocols for synthesis and characterization, and elucidating the scientific rationale behind its use.
Introduction: The Significance of the Trifluoromethoxy Pyridinol Moiety
5-(Trifluoromethoxy)pyridin-2-ol is a unique heterocyclic compound distinguished by the presence of a trifluoromethoxy group on the pyridine ring, along with a hydroxyl group that allows for versatile chemical transformations. The trifluoromethoxy group is a powerful electron-withdrawing substituent, which can significantly influence the electronic properties of the pyridine ring, impacting reactivity, stability, and intermolecular interactions. This makes 5-(Trifluoromethoxy)pyridin-2-ol and its derivatives highly valuable in the design of materials with tailored properties for applications in electronics, catalysis, and specialty polymers.
The key attributes imparted by the 5-(trifluoromethoxy) group include:
-
Enhanced Thermal and Chemical Stability: The strong carbon-fluorine bonds in the -OCF₃ group contribute to increased stability in the resulting materials.
-
Tunable Electronic Properties: The electron-withdrawing nature of the trifluoromethoxy group can be leveraged to modify the electron density of the pyridine ring, which is crucial for applications in organic electronics.
-
Increased Lipophilicity: This property can improve the solubility of the resulting materials in organic solvents, facilitating processing and fabrication.
-
Versatile Reactivity: The hydroxyl group of the pyridin-2-ol tautomer and the potential for substitution on the pyridine ring provide multiple avenues for chemical modification and polymerization.
Application in Catalysis: Ligand Design for Olefin Polymerization
The trifluoromethoxy group can play a dual role in ligand design for transition metal catalysts by providing both steric bulk and electronic tuning. In the field of olefin polymerization, nickel (II) complexes bearing ligands with trifluoromethoxy substituents have demonstrated exceptional catalytic activity and thermal stability.
A notable application involves the use of ligands derived from para-trifluoromethoxy-substituted anilines in the synthesis of nickel catalysts for ethylene polymerization. These catalysts have been shown to produce highly branched polyethylene with properties characteristic of thermoplastic elastomers (TPEs). The trifluoromethoxy group contributes to the enhanced catalytic performance and the desirable mechanical properties of the resulting polymer, such as high tensile strength and elastic recovery.[1]
Conceptual Experimental Workflow for Catalyst Synthesis and Polymerization
Caption: Workflow for Catalyst Synthesis and Polymerization.
Application in Functional Polymers for Electronics
The unique electronic properties of the 5-(trifluoromethoxy)pyridine moiety make it an attractive building block for functional polymers used in organic electronics. The electron-withdrawing nature of the trifluoromethoxy group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for n-type organic semiconductor materials. Such materials are essential components in organic light-emitting diodes (OLEDs) and organic solar cells.[2]
Protocol for the Synthesis of a Poly(arylene-ethynylene) with a 5-(Trifluoromethoxy)pyridine Moiety via Sonogashira Coupling
This protocol describes the synthesis of a hypothetical conjugated polymer incorporating 2,5-diethynyl-3-(trifluoromethoxy)pyridine as a monomer. This type of polymer is of interest for its potential photoluminescent and electronic properties.
Materials:
-
2,5-Dibromo-3-(trifluoromethoxy)pyridine
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA)
-
Toluene, anhydrous
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
1,4-Diiodobenzene
-
Standard glassware for inert atmosphere chemistry (Schlenk line, etc.)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Soxhlet extraction apparatus
Procedure:
Part A: Synthesis of 2,5-Diethynyl-3-(trifluoromethoxy)pyridine Monomer
-
Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethoxy)pyridine with TMSA:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,5-dibromo-3-(trifluoromethoxy)pyridine (1.0 eq) in a mixture of anhydrous toluene and DIPA (3:1 v/v).
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq) to the solution.
-
Add TMSA (2.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,5-bis(trimethylsilylethynyl)-3-(trifluoromethoxy)pyridine.
-
-
Deprotection of the Silyl Group:
-
Dissolve the silylated intermediate (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Add K₂CO₃ (3.0 eq) and stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with dilute HCl.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the 2,5-diethynyl-3-(trifluoromethoxy)pyridine monomer.
-
Part B: Polymerization via Sonogashira Coupling
-
In a Schlenk flask under argon, dissolve the 2,5-diethynyl-3-(trifluoromethoxy)pyridine monomer (1.0 eq) and 1,4-diiodobenzene (1.0 eq) in a mixture of anhydrous toluene and DIPA (4:1 v/v).
-
Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 48 hours. The formation of a precipitate indicates polymer growth.
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
Characterization of the Functional Polymer
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the polymer repeating unit. | Peaks corresponding to the aromatic protons of the pyridine and benzene rings, and disappearance of the ethynyl proton signal. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the chain length and distribution of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Absence of the C-H stretching of the terminal alkyne, and presence of characteristic aromatic and C-O-C stretching vibrations. |
| UV-Vis Spectroscopy and Photoluminescence (PL) Spectroscopy | To investigate the optical properties of the polymer. | Determination of the absorption and emission maxima, providing insights into the electronic transitions and potential for light-emitting applications. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the polymer. | Provides information on the electrochemical properties and suitability for use in electronic devices. |
Safety and Handling
5-(Trifluoromethoxy)pyridin-2-ol and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific compound.
Conclusion
5-(Trifluoromethoxy)pyridin-2-ol is a promising building block for the development of advanced materials. Its unique combination of a reactive hydroxyl group and a strongly electron-withdrawing trifluoromethoxy substituent on a pyridine core allows for the synthesis of functional polymers and catalyst ligands with enhanced thermal stability, and tunable electronic and mechanical properties. The protocols and conceptual frameworks provided in this application note serve as a starting point for researchers to explore the potential of this versatile compound in various areas of materials science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-(Trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals.
- Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications.
- Pipzine Chemicals. 2-Amine-5-Trifluoromethyl Pyridine.
- The Role of 5-Amino-2-(trifluoromethyl)pyridine in Modern Chemical Synthesis. (2026).
- Ossila. 5-(Trifluoromethyl)-2-pyridone.
- MySkinRecipes. 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol.
- ChemBK. 2-pyridinemethanol, 5-(trifluoromethyl)-. (2024).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023).
- PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine.
- PubChem. 5-Hydroxy-2-(trifluoromethyl)pyridine.
- ChemScene. Building blocks | Bioactive small molecules.
- MDPI. Trifluoromethoxy- and Fluorobenzhydryl-Tuned Nickel Catalysts for Polyethylene Elastomers.
- Semantic Scholar. A General Approach to (Trifluoromethoxy)pyridines: First X‐ray Structure Determinations and Quantum Chemistry Studies. (2010).
Sources
Derivatization of 5-(Trifluoromethoxy)pyridin-2-ol for biological screening
Application Note & Protocols
Strategic Derivatization of 5-(Trifluoromethoxy)pyridin-2-ol for High-Throughput Biological Screening
Abstract
The 5-(trifluoromethoxy)pyridin-2-ol core is a privileged scaffold in modern medicinal chemistry and agrochemistry. The trifluoromethoxy (-OCF₃) group offers a unique combination of metabolic stability, lipophilicity, and electronic properties that can significantly enhance the pharmacological profile of a molecule.[1][2] This pyridin-2-one motif is a versatile building block found in numerous bioactive compounds.[2][3] However, its derivatization is complicated by its existence as two rapidly interconverting tautomers: the pyridin-2-one and the 2-hydroxypyridine form. This creates a significant challenge in achieving regioselective functionalization at either the nitrogen or oxygen atom. This application note provides a comprehensive guide with detailed, validated protocols for the strategic and selective derivatization of 5-(trifluoromethoxy)pyridin-2-ol to generate diverse chemical libraries suitable for biological screening. We will explore robust methods for selective N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions, explaining the chemical principles that govern selectivity and yield.
The Core Scaffold: Physicochemical Properties and Reactivity
The utility of 5-(trifluoromethoxy)pyridin-2-ol stems from the synergistic interplay between the pyridine ring and the trifluoromethoxy substituent. The -OCF₃ group is a strong electron-withdrawing group, which influences the pKa and reactivity of the heterocyclic system. It is often used as a bioisostere for other groups to improve metabolic stability and membrane permeability.[2]
The most critical aspect governing the derivatization of this scaffold is its tautomerism. The molecule exists in a dynamic equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms.
Caption: Tautomeric equilibrium of the core scaffold.
Deprotonation of this system results in an ambident nucleophile, with negative charge density distributed across both the exocyclic oxygen and the ring nitrogen. The choice of base, solvent, and electrophile can therefore direct functionalization to one site over the other, but mixtures of N- and O-substituted products are common.[4][5] The following protocols are designed to maximize regioselectivity for key derivatization pathways.
Derivatization Protocols for Library Synthesis
To create a diverse library, we will focus on three primary diversification strategies: N-alkylation, O-alkylation, and C-C/C-N bond formation via cross-coupling on a pre-functionalized scaffold.
Protocol 2.1: Selective N-Alkylation using Tetrabutylammonium Fluoride
Rationale: Standard alkylation conditions (e.g., NaH or K₂CO₃ in DMF) often yield significant amounts of the O-alkylated byproduct.[6] The use of tetralkylammonium fluorides, such as tetrabutylammonium fluoride (TBAF), provides a high-yield and highly N-selective method. The fluoride anion acts as a mild base, while the bulky tetrabutylammonium cation may form an ion pair that sterically favors the approach of the electrophile to the more accessible nitrogen atom.
Caption: General workflow for selective N-alkylation.
Detailed Protocol:
-
To a solution of 5-(trifluoromethoxy)pyridin-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 eq).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[6]
| Parameter | Condition | Rationale/Notes |
| Solvent | Anhydrous THF | Aprotic solvent prevents interference from acidic protons. |
| Base | Tetrabutylammonium Fluoride (TBAF) | Promotes high N-selectivity.[6] |
| Temperature | Room Temperature | Mild conditions tolerate a wide range of functional groups. |
| Stoichiometry | 1.0 eq Pyridinol : 1.0 eq Alkyl Halide : 2.5 eq TBAF | Excess base ensures complete deprotonation. |
| Workup | Aqueous Quench & Extraction | Standard procedure to remove TBAF salts and isolate the product. |
Protocol 2.2: Highly Selective O-Alkylation via Carbenoid Insertion
Rationale: Achieving selective O-alkylation can be challenging. A modern and highly efficient method involves the triflic acid (TfOH)-catalyzed reaction with a diazo compound. This reaction proceeds via the formation of a carbenoid, which then undergoes an O-H insertion into the hydroxyl group of the 2-hydroxypyridine tautomer. This pathway is exceptionally selective for the oxygen atom.[7]
Detailed Protocol:
-
In a clean, dry vial, dissolve 5-(trifluoromethoxy)pyridin-2-ol (1.0 eq) and the desired diazo compound (e.g., ethyl 2-diazoacetate) (1.5 eq) in ethyl acetate (0.3 M).
-
Prepare a stock solution of triflic acid (TfOH) in ethyl acetate (10 mol%).
-
Add the TfOH solution to the reaction mixture dropwise while stirring under a nitrogen atmosphere at room temperature. Vigorous nitrogen evolution may be observed.
-
Stir the reaction for 3-6 hours at room temperature. Monitor by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-alkoxypyridine derivative.[7]
| Parameter | Condition | Rationale/Notes |
| Catalyst | Triflic Acid (TfOH, 10 mol%) | Potent Brønsted acid to catalyze carbenoid formation. |
| Reagent | Diazo Compound (1.5 eq) | The source of the alkyl group. Must be handled with care. |
| Solvent | Ethyl Acetate | Common solvent for this transformation. |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperature. |
| Atmosphere | Nitrogen | Prevents unwanted side reactions with atmospheric moisture/oxygen. |
Protocol 2.3: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
Rationale: To access derivatives with substitutions on the pyridine ring itself, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis. This requires a starting material bearing a halide (typically Br or Cl) at the desired position (e.g., C3, C4, or C6). Assuming the availability of a suitable halo-substituted 5-(trifluoromethoxy)pyridin-2-ol, Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be used to install a vast array of aryl, heteroaryl, and amine substituents.
Caption: Parallel derivatization using palladium-catalyzed cross-coupling.
2.3.1. General Protocol for Suzuki-Miyaura Coupling
-
To a microwave vial, add the halo-pyridinol (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (5 mol%), and a base like sodium carbonate (2.0 eq).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 0.2 M).[8][9]
-
Seal the vial and heat the reaction mixture at 80-120 °C for 2-16 hours. Monitor by LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography or preparative HPLC to obtain the C-C coupled product.
2.3.2. General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the halo-pyridinol (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Add the amine coupling partner (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane (0.2 M).
-
Seal the vial, remove from the glovebox, and heat at 80-110 °C until the starting material is consumed.
-
Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with an organic solvent.
-
Dry, concentrate, and purify the product via chromatography.
Library Generation and Screening Cascade
By combining these derivatization strategies, a highly diverse library can be rapidly assembled. For example, a core N-alkylated pyridinone can be further subjected to cross-coupling if it contains a halogen handle, allowing for multi-dimensional diversification.
Hypothetical Library Design:
| Core Scaffold | Vector 1 (N-Alkylation) | Vector 2 (O-Alkylation) | Vector 3 (C4-Suzuki) |
| 5-(OCF₃)-pyridin-2-ol | R¹ = Benzyl | R² = -CH₂CO₂Et | R³ = Phenyl |
| R¹ = Ethyl | R² = -CH(Ph)CO₂Et | R³ = 4-MeO-Ph | |
| R¹ = Propargyl | R² = -CH₂-(4-F-Ph) | R³ = Thiophen-2-yl | |
| R¹ = Cyclopropylmethyl | R² = -CH₂-(pyridin-3-yl) | R³ = Pyrimidin-5-yl |
Screening Workflow: The generated library is then subjected to a tiered screening process to identify hits.
Caption: A typical biological screening cascade for a new chemical library.
The trifluoromethylpyridine motif is prevalent in compounds with a wide range of biological activities, including fungicides, herbicides, insecticides, and pharmaceuticals targeting various diseases.[10][11][12][13] Therefore, libraries derived from this scaffold are valuable for screening against a broad spectrum of biological targets.
Conclusion
The 5-(trifluoromethoxy)pyridin-2-ol scaffold is a valuable starting point for the generation of novel chemical entities for biological screening. While its inherent tautomerism presents a regioselectivity challenge, the use of specific, optimized protocols allows for the controlled and predictable derivatization at the nitrogen, oxygen, or carbon centers of the ring. The methods outlined in this application note provide robust, high-yield pathways to construct diverse compound libraries, enabling the exploration of new chemical space and accelerating the discovery of novel bioactive molecules.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-(Trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals.
- Kim, J., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Wuxi Apptec Co Ltd. (2012). Method for N-alkylation of 2-pyridone. Google Patents.
- Deng, H., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Reddy, T., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
- Bailey, N. J., et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. PubMed.
- Lee, S., & Lee, Y. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.
- Wang, Q., et al. (n.d.). Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. The Royal Society of Chemistry.
- Li, Y., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Reddy, K., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SciRP.org.
- Reddy, C., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Lejava, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
- Zhang, Y., et al. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. PMC - NIH.
- Al-duffi, Y., et al. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.
- Katsuyama, I., & Tsukamoto, M. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
- Comins, D., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters - ACS Publications.
- Ferreira, S., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
5-(Trifluoromethoxy)pyridin-2-ol in the synthesis of GPCR modulators
An In-Depth Guide to the Application of 5-(Trifluoromethoxy)pyridin-2-ol in the Synthesis of Novel GPCR Modulators
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(Trifluoromethoxy)pyridin-2-ol as a foundational scaffold for the synthesis of G Protein-Coupled Receptor (GPCR) modulators. It outlines the rationale behind its selection, detailed synthetic protocols, and a conceptual framework for its application in a drug discovery campaign.
Introduction: The Strategic Imperative for Advanced Scaffolds in GPCR Drug Discovery
G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them the target of approximately 34% of all FDA-approved drugs.[1][2] These receptors are integral to a vast array of physiological processes, and their modulation is a cornerstone of therapeutic intervention in diseases of the central nervous system (CNS), metabolism, inflammation, and oncology.[3][4]
The success of a GPCR-targeted drug discovery program hinges on the rational design of small molecules that possess optimal potency, selectivity, and pharmacokinetic properties. A key strategy in modern medicinal chemistry is the incorporation of fluorine-containing functional groups to enhance these attributes.[5] The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its unique combination of high electronegativity and lipophilicity, which can significantly improve metabolic stability, membrane permeability, and binding affinity.[6][7] When this group is strategically placed on a privileged heterocyclic scaffold like pyridine—a common motif in biologically active compounds—it creates a powerful building block for novel therapeutics.[8][9][10]
This guide focuses on 5-(Trifluoromethoxy)pyridin-2-ol, a scaffold that masterfully combines these features, offering a versatile platform for generating diverse libraries of potent and selective GPCR modulators.
The Trifecta of Advantage: Analyzing the 5-(Trifluoromethoxy)pyridin-2-ol Scaffold
The utility of 5-(Trifluoromethoxy)pyridin-2-ol stems from the synergistic interplay of its three key structural components: the trifluoromethoxy group, the pyridine core, and the 2-hydroxyl function, which exists in tautomeric equilibrium with its keto form, pyridin-2(1H)-one.
Physicochemical and Pharmacokinetic Enhancement
-
The Trifluoromethoxy Group (-OCF3): This group is a powerful modulator of molecular properties. With a Hansch lipophilicity parameter (Πx) of 1.04, it significantly increases a molecule's lipophilicity, which can enhance cell membrane permeability and improve oral bioavailability.[6][7] This is particularly critical for CNS-targeted drugs that must cross the blood-brain barrier. Furthermore, the robust C-F bonds are resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the compound's half-life.[6]
-
The Pyridin-2-ol/Pyridin-2(1H)-one Tautomerism: This equilibrium provides dual reactivity. The pyridinol form allows for O-alkylation to form ethers, while the pyridinone form allows for N-alkylation, creating a key vector for introducing molecular diversity. The amide-like nature of the pyridinone can also participate in crucial hydrogen bonding interactions within a receptor's binding pocket.
Structure-Activity Relationship (SAR) Rationale
The scaffold is pre-configured for favorable interactions with GPCR binding sites.
-
Hydrogen Bonding: The pyridine nitrogen serves as a hydrogen bond acceptor, while the N-H of the pyridinone tautomer or the O-H of the pyridinol can act as hydrogen bond donors.
-
Hydrophobic Interactions: The trifluoromethoxy group is an excellent substituent for probing and filling hydrophobic sub-pockets within the receptor.
-
Dipole Moment: The strong electron-withdrawing nature of the -OCF3 group influences the electronic distribution of the pyridine ring, modulating its pKa and dipole moment, which can fine-tune long-range interactions with the target protein.
Caption: Key structural features of the scaffold and their benefits.
Core Synthetic Protocols for Library Development
The 5-(Trifluoromethoxy)pyridin-2-ol scaffold is amenable to several robust synthetic transformations. The following protocols are designed to be self-validating and provide a clear rationale for procedural choices.
Protocol 3.1: N-Alkylation via Williamson Ether Synthesis Conditions
This protocol leverages the pyridinone tautomer to install diverse substituents on the ring nitrogen, a common strategy for exploring key SAR vectors.
Rationale: Cesium carbonate (Cs2CO3) is an ideal base for this transformation. It is sufficiently strong to deprotonate the pyridinone nitrogen but is mild enough to prevent side reactions or degradation of sensitive substrates. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry oven-dried flask under a nitrogen atmosphere, add 5-(Trifluoromethoxy)pyridin-2-ol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (ACN) to achieve a concentration of 0.1 M. Add cesium carbonate (1.5 eq.) to the suspension.
-
Reagent Addition: Add the desired alkyl or benzyl halide (e.g., R-Br, R-I) (1.1 eq.) to the mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic base, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is then re-dissolved in a minimal amount of dichloromethane (DCM) and purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
Protocol 3.2: O-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry at the alcohol, though here it is used for a simple etherification of the pyridinol tautomer.
Rationale: This reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) acts as the activating agent for the triphenylphosphine (PPh3), which then facilitates the dehydration-condensation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-(Trifluoromethoxy)pyridin-2-ol (1.0 eq.), the desired primary or secondary alcohol (R-OH) (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate.
-
Reagent Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 15 minutes. A color change (typically to a milky yellow or orange) is often observed.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography.
Caption: General synthetic workflow for library generation.
Application Case Study: Development of Modulators for GPRX
To illustrate the application of this scaffold, we present a hypothetical case study for the discovery of antagonists for "GPRX," a novel Gq-coupled GPCR implicated in a neurodegenerative disorder. The primary objective is to develop a potent, selective, and brain-penetrant antagonist.
The GPRX Signaling Pathway
GPRX activation by its endogenous ligand leads to the engagement of Gαq, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event that, when dysregulated, contributes to neuronal excitotoxicity. An antagonist would block this cascade.
Caption: The GPRX Gq-coupled signaling pathway.
Screening Cascade and SAR Table
A library of compounds was synthesized using Protocol 3.1, varying the 'R' group attached to the pyridinone nitrogen. Compounds were evaluated in a primary fluorescence-based calcium mobilization assay.
| Compound ID | R-Group | GPRX Antagonist IC50 (nM) | Calculated LogP (cLogP) | Notes |
| Lead-001 | Benzyl | 520 | 3.1 | Initial hit, moderate potency. |
| Lead-002 | 4-Fluorobenzyl | 150 | 3.3 | Fluoro-substitution improves potency. |
| Lead-003 | 4-Chlorobenzyl | 165 | 3.6 | Similar potency to fluoro, higher lipophilicity. |
| Lead-004 | 4-Methoxybenzyl | 890 | 3.0 | Electron-donating group is detrimental. |
| Lead-005 | 4-(Trifluoromethyl)benzyl | 25 | 4.0 | Strong electron-withdrawing group dramatically improves potency. Optimal cLogP for potential BBB penetration. |
| Lead-006 | 2-Naphthylmethyl | 45 | 4.5 | Potent, but higher cLogP may pose solubility/off-target issues. |
Interpretation: The SAR data clearly indicate a preference for electron-withdrawing substituents on the benzyl ring, with Lead-005 emerging as a highly potent lead compound. The trifluoromethyl group on the benzyl moiety likely engages in favorable interactions within a specific sub-pocket of the GPRX receptor. The trifluoromethoxy group on the core scaffold provides the foundational lipophilicity and metabolic stability required for a potential CNS drug.
Conclusion and Future Perspectives
5-(Trifluoromethoxy)pyridin-2-ol is an exemplary building block for the development of sophisticated GPCR modulators. Its inherent physicochemical properties—conferred by the trifluoromethoxy group—and its synthetic versatility make it a highly valuable asset in drug discovery. The protocols and strategies outlined here demonstrate a clear and logical path from scaffold selection to lead optimization.
Future work could expand upon this platform to develop allosteric modulators, which offer greater subtype selectivity, or biased agonists that preferentially activate specific downstream signaling pathways, promising safer and more effective therapeutics.[11][12][13] The continued application of such strategically designed scaffolds will undoubtedly accelerate the discovery of next-generation medicines targeting the vast GPCR family.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. Vertex AI Search.
- Sijm, M. et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
- Ferreira, R. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Tao, Y. et al. (2022). Clinical course of a patient with 5-amino-2-(trifluoromethyl)pyridine... ResearchGate.
- Wootten, D. et al. (2017). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews.
- Tsukamoto, M. & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Huang, X. et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments.
- Tsukamoto, M. & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Jones, C. K. & Conn, P. J. (2017). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neuropharmacology.
- Ecker, G. F. et al. (2000). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. Molecular Pharmacology.
- Zhang, D. et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology.
- Conn, P. J. et al. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Trends in Pharmacological Sciences.
- Hauser, A. S. et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery.
- Kamal, A. M. et al. (2022). Special Issue “GPCRs: Ligands and beyond 2022”. International Journal of Molecular Sciences.
- Slosky, L. M. et al. (2023). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature.
- Kimura, I. & Ohno, H. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters.
- Zhou, Q. (2020). GPCR Allosteric Modulator Discovery. ResearchGate.
- Kello, M. et al. (2023). GPCRs as targets for flavonoids in cancer cells: new options for intervention. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Ferreira, R. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Slosky, L. M. et al. (2023). Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed.
- Tarasova, O. et al. (2023). Special Issue: Allosteric Modulators of GPCRs. MDPI.
- Christopoulos, A. et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology.
- de Graaf, C. et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules.
Sources
- 1. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCRs as targets for flavonoids in cancer cells: new options for intervention [explorationpub.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Assays for Novel Kinase Inhibitors Based on the 5-(Trifluoromethoxy)pyridin-2-ol Scaffold
Introduction: The Promise of Fluorinated Pyridine Scaffolds in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to form key interactions with biological targets.[1][2] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, can dramatically enhance the drug-like properties of these scaffolds.[3] The -OCF3 group is highly lipophilic and metabolically stable, which can improve a compound's membrane permeability, bioavailability, and half-life.[4] These characteristics make trifluoromethoxy-substituted pyridines, like the 5-(Trifluoromethoxy)pyridin-2-ol backbone, a highly attractive starting point for the discovery of novel kinase inhibitors.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[5] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are central to immune response and cell growth.[6] Consequently, the development of potent and selective JAK inhibitors is an area of intense research. Analogs of trifluoromethylpyridine have shown promise as inhibitors of various kinases, including the PI3K/mTOR pathway and, pertinently, the JAK family.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify novel JAK inhibitors derived from a 5-(Trifluoromethoxy)pyridin-2-ol-based compound library. We will detail a robust, two-tiered screening strategy, beginning with a primary biochemical assay to identify direct kinase inhibitors, followed by a physiologically relevant cell-based secondary assay to confirm on-target activity and assess cellular potency.
The HTS Workflow: A Two-Tiered Approach for Hit Identification and Validation
A successful HTS campaign requires a logical and efficient workflow to progress from a large chemical library to a small set of validated hits. Our proposed strategy employs a primary biochemical screen to broadly identify compounds that directly inhibit a representative JAK family member (e.g., JAK2), followed by a more specific, cell-based secondary assay to confirm inhibition of the JAK-STAT signaling pathway in a cellular context.
Caption: Overall HTS workflow for identifying JAK inhibitors.
Part 1: Primary Biochemical Screening
The initial step in our screening cascade is a robust and sensitive biochemical assay to identify compounds that directly inhibit the enzymatic activity of a selected JAK isoform, for instance, JAK2. The ADP-Glo™ Kinase Assay is an excellent choice for this purpose. It is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in the luminescent signal indicates inhibition of the kinase.
Protocol 1: ADP-Glo™ Kinase Assay for JAK2 Inhibition
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials:
-
Recombinant human JAK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
5-(Trifluoromethoxy)pyridin-2-ol analog library (dissolved in DMSO)
-
White, opaque 384-well assay plates
Workflow Diagram:
Caption: Step-by-step workflow for the primary biochemical assay.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of staurosporine (positive control, final concentration 1 µM).
-
Enzyme/Substrate Addition: Prepare a master mix of JAK2 enzyme and MBP substrate in assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final concentration of ATP should be at its Km value for JAK2.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
Part 2: Secondary Cell-Based Screening
Compounds identified as hits in the primary screen need to be validated in a more physiologically relevant context. A cell-based assay will confirm that the compounds can penetrate the cell membrane and inhibit the JAK-STAT signaling pathway. A highly effective method for this is the AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) assay.[7] This assay quantifies the phosphorylation of STAT3 at tyrosine 705, a direct downstream target of JAK activation.[8]
Protocol 2: AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) Assay
This protocol is designed for a two-plate assay format, where cells are cultured and treated in a 96-well plate, and the lysate is then transferred to a 384-well plate for the AlphaLISA® assay.[7]
Materials:
-
A suitable human cell line (e.g., U-2 OS) that expresses the necessary cytokine receptors.
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., Oncostatin M).
-
Confirmed hits from the primary screen.
-
Known JAK inhibitor (e.g., Tofacitinib) as a positive control.
-
AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) Assay Kit.
-
96-well cell culture plates and 384-well white OptiPlates™.
Workflow Diagram:
Caption: Workflow for the secondary cell-based p-STAT3 assay.
Procedure:
-
Cell Seeding: Seed U-2 OS cells into a 96-well cell culture plate at an appropriate density and incubate overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the hit compounds (typically in a 10-point dose-response format) for 1 hour. Include a known JAK inhibitor as a positive control and DMSO as a negative control.
-
Cell Stimulation: Stimulate the cells with an EC₈₀ concentration of Oncostatin M for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of lysis buffer to each well. Agitate for 10 minutes at room temperature.
-
Lysate Transfer: Transfer 10 µL of the cell lysate to a 384-well white OptiPlate™.[7]
-
Detection:
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis and Interpretation
For both primary and secondary screens, robust data analysis is crucial for accurate hit identification.
Quality Control: The Z'-Factor
The quality of an HTS assay is assessed by calculating the Z'-factor, which measures the separation between the positive and negative controls.[9]
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., Staurosporine/Tofacitinib).
-
μ_n and σ_n are the mean and standard deviation of the negative control (DMSO).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[9]
Hit Determination and Potency
For the primary screen, hits are typically identified based on the percent inhibition relative to the controls. A common threshold is ≥50% inhibition at a 10 µM compound concentration.
For the secondary screen and dose-response follow-up, the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic model.
Hypothetical Screening Data Summary:
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Secondary Screen (IC₅₀ in µM) |
| Analog-001 | 75.2 | 0.85 |
| Analog-002 | 23.4 | > 50 |
| Analog-003 | 88.9 | 0.12 |
| Analog-004 | 62.1 | 5.3 |
| Tofacitinib | 98.5 | 0.05 |
Conclusion
The screening cascade detailed in this application note provides a comprehensive and robust framework for the identification and validation of novel JAK inhibitors from a library of 5-(Trifluoromethoxy)pyridin-2-ol analogs. By combining a high-throughput biochemical assay for primary screening with a physiologically relevant cell-based assay for secondary validation, researchers can efficiently identify potent, cell-permeable compounds. This structured approach, grounded in established and reliable assay technologies, will accelerate the discovery of new therapeutic candidates for the treatment of kinase-driven diseases.
References
- Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Design, Development and Therapy, 15, 4289–4338.
- Zhu, W., Wang, J., Wang, S., Gu, Z., Aceña, J. L., Izawa, K., Liu, H., & Soloshonok, V. A. (2014). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry, 167, 37-54.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
- Zhang, M., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1757–1765.
- Wang, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4881-4896.
- Abdel-Maksoud, M. S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
- Tsukamoto, M., & Nakamura, T. (2023).
- Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(11), 5463-5481.
- Lee, J. H., et al. (2014). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Journal of Pharmacological and Toxicological Methods, 69(3), 224-230.
- Gero, T. W., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(11), 5463-5481.
- Tsukamoto, M., & Nakamura, T. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 190-199.
- Al-Salama, Z. T., et al. (2023). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega, 8(44), 41641-41655.
- Sun, Y., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 63(17), 9476-9493.
-
TGR BioSciences. (n.d.). STAT3 Phospho-(Tyr705) Assay Kit Human and Mouse. Retrieved from [Link]
- Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.
- An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
-
Bioauxilium. (n.d.). A comparison of THUNDER®, HTRF®, and AlphaLISA™ SureFire® Ultra™ for measurement of phosphorylated STAT3 (Y705) in cell lysates. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
ResearchGate. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Retrieved from [Link]
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 427-452.
-
BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(10), 3467-3470.
- Rajalingham, K. (2016). Cell Based Assays in High Throughput Mode (HTS). BioTechnologia, 97(3), 227-234.
- Chan, A. (2022). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen (Master's thesis, University of Toronto).
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. mdpi.com [mdpi.com]
Application Note: Radiolabeling Strategies for 5-(Trifluoromethoxy)pyridin-2-ol Scaffolds
Executive Summary & Scientific Rationale
The moiety 5-(trifluoromethoxy)pyridin-2-ol (often existing in equilibrium with its tautomer, 5-(trifluoromethoxy)pyridin-2(1H)-one ) represents a high-value scaffold in medicinal chemistry.[1] The trifluoromethoxy (
In the context of Positron Emission Tomography (PET) radiotracer development, this scaffold presents unique opportunities and challenges.[1] Unlike standard precursors, the utility of 5-(trifluoromethoxy)pyridin-2-ol lies in its dual reactivity (N- vs. O-nucleophilicity) and the electronic influence of the electron-withdrawing
This guide details the protocols for incorporating this scaffold into radiolabeled compounds, specifically focusing on chemoselective alkylation with [
Chemical Properties & Tautomeric Control[1]
Understanding the substrate is the prerequisite for successful radiolabeling. 5-(Trifluoromethoxy)pyridin-2-ol exists in a tautomeric equilibrium between the pyridinol (aromatic, favored in gas phase/non-polar solvents) and the pyridone (lactam, favored in polar solvents/solid state).[1]
-
Electronic Effect: The
group at the 5-position is strongly electron-withdrawing ( ).[1] This increases the acidity of the N-H proton ( typically < 11), making the anion easier to generate under mild basic conditions compared to unsubstituted pyridones.[1] -
Regioselectivity:
-
N-Alkylation (Thermodynamic Control): Favored under soft basic conditions (e.g.,
, ) in polar aprotic solvents (DMF, DMSO).[1] This preserves the amide-like carbonyl, often preferred for target binding affinity.[1] -
O-Alkylation (Kinetic Control): Favored by hard electrophiles and silver salts (e.g.,
), though less common in routine radiosynthesis due to the instability of the resulting imidate esters in vivo.[1]
-
Visualization: Tautomerism & Alkylation Pathways[1]
Figure 1: Mechanistic divergence in the alkylation of 5-(trifluoromethoxy)pyridin-2-ol. Path A is the primary objective for stable radiotracer synthesis.
Protocol A: Synthesis via [ F]Fluoroalkylation[1]
This protocol describes the coupling of 5-(trifluoromethoxy)pyridin-2-ol with a prosthetic group, 2-[
Materials
-
Precursor: 5-(Trifluoromethoxy)pyridin-2-ol (2.0 mg).[1]
-
Base: Cesium Carbonate (
, 5.0 mg) or Tetrabutylammonium hydroxide (TBAOH).[1] -
Solvent: Anhydrous Dimethylformamide (DMF, 0.5 mL).
-
Prosthetic Group: [
F]FEtOTs (prepared via standard nucleophilic substitution of ethylene glycol ditosylate).[1]
Step-by-Step Workflow
-
Preparation of [
F]FEtOTs:-
Elute [
F]fluoride from QMA cartridge with solution.[1] -
Dry azeotropically with acetonitrile at 95°C.
-
Add ethylene glycol ditosylate (10 mg) in acetonitrile (1 mL).
-
React at 90°C for 10 minutes.
-
Purify via C18 Sep-Pak to remove excess ditosylate; elute [
F]FEtOTs with ether/hexane or use crude if HPLC purification follows the coupling step.[1]
-
-
Coupling Reaction (N-Alkylation):
-
Activation: In a V-vial, dissolve 5-(trifluoromethoxy)pyridin-2-ol (2 mg) and
(5 mg) in DMF (400 µL). Stir at room temperature for 5 minutes to generate the pyridone anion. Note: The solution may turn slightly yellow. -
Addition: Distill or transfer the [
F]FEtOTs into the V-vial. -
Reaction: Seal and heat at 110°C for 10–15 minutes .
-
Expert Insight: The elevated temperature favors the thermodynamic N-alkylated product.[1] Lower temperatures may increase the O-alkylated impurity ratio.[1]
-
-
Purification & Formulation:
Quantitative Data Summary
| Parameter | Specification | Notes |
| Precursor Amount | 1.5 – 3.0 mg | Excess ensures pseudo-first-order kinetics relative to [ |
| Reaction Temp | 110°C | Critical for N-selectivity.[1] |
| Reaction Time | 10 – 15 min | Extended heating may cause defluorination.[1] |
| Typical RCY | 25 – 40% (decay corrected) | Based on starting [ |
| N:O Isomer Ratio | > 10:1 | Controlled by solvent polarity (DMF) and cation ( |
Protocol B: [ C]Methylation (N-Methylation)
For structure-activity relationship (SAR) studies where the methyl group is required, Carbon-11 labeling is the gold standard.[1]
Workflow
-
Radionuclide Production: Generate [
C] via cyclotron, convert to [ C] (methyl iodide) or [ C] (methyl triflate) via the gas-phase method.[1] -
Loop Method (Captive Solvent):
-
Coat a stainless steel or Teflon HPLC loop with the precursor solution: 1 mg 5-(trifluoromethoxy)pyridin-2-ol + 0.5 equiv TBAOH in 80 µL DMF.[1]
-
-
Trapping & Reaction:
-
Pass [
C] through the loop at room temperature. -
Stop flow and allow to react for 2 minutes. [
C]Methyl triflate is highly reactive and requires no heating for this substrate, minimizing thermal degradation.[1]
-
-
Purification: Flush loop contents directly onto the HPLC column.
Quality Control & Troubleshooting
HPLC Identification
The N-alkylated and O-alkylated isomers have distinct retention times.[1] On a standard C18 reverse-phase column:
-
N-isomer (Target): Elutes earlier (more polar due to the amide carbonyl).
-
O-isomer (Impurity): Elutes later (more lipophilic aromatic pyridine nature).[1]
-
Validation: Co-inject with authentic non-radioactive standards (synthesized using non-radioactive fluoroethyl tosylate) to confirm identity.
Common Failure Modes
-
Low Yield: Often due to "wet" DMF.[1] The anion is sensitive to hydration.[1] Ensure anhydrous conditions.
-
Low Specific Activity: Check for contamination of cold fluoride or atmospheric
reacting with the base.[1] -
Defluorination: If free [
F]fluoride is observed on TLC/HPLC, reduce reaction temperature from 110°C to 90°C. The group itself is generally stable, but the aliphatic [ F]fluoroethyl chain can eliminate HF under harsh basic conditions.[1]
Experimental Workflow Diagram
Figure 2: Complete radiosynthesis workflow for [18F]fluoroalkyl-5-(trifluoromethoxy)pyridin-2-one.
References
-
Pimlott, S. L., & Sutherland, A. (2011).[1] Molecular engineering of radiotracers for PET imaging of neurotransmitters. Chemical Society Reviews, 40(1), 149-162.[1] Link
-
Meanwell, N. A. (2011).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]
-
Fujimoto, T., et al. (2014).[1] Synthesis and evaluation of N-fluoromethyl- and N-fluoroethyl-pyridin-2(1H)-one derivatives as potential PET tracers.[1] Bioorganic & Medicinal Chemistry, 22(21), 5783-5790.[1] Link[1]
-
Li, L., et al. (2020).[1] Recent advances in the synthesis of trifluoromethoxy-containing compounds.[1][2] Organic Chemistry Frontiers, 7, 2553-2601.[1] Link
-
Rotstein, B. H., et al. (2014).[1] Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics.[1] Nature Communications, 5, 4365.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethoxy)pyridin-2-ol
The following technical guide serves as a support resource for the synthesis and troubleshooting of 5-(Trifluoromethoxy)pyridin-2-ol (CAS: 126535-65-3), often referred to by its tautomeric form, 5-(Trifluoromethoxy)pyridin-2(1H)-one .[1]
Status: Active | Topic: Side Reaction Mitigation & Process Optimization Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary
The synthesis of 5-(trifluoromethoxy)pyridin-2-ol presents a dual challenge: the electronic deactivation of the pyridine ring hindering electrophilic substitution, and the labile nature of the trifluoromethoxy (
-
Route A (Scale-Up): Hydrolysis of 2-chloro-5-(trifluoromethoxy)pyridine.
-
Route B (Discovery): Late-stage oxidative trifluoromethoxylation of 5-hydroxypyridin-2-one precursors.
Module 1: Strategic Route Selection & Pre-Reaction Checks
Q1: Which synthetic route minimizes impurity profiles for kilogram-scale production?
Recommendation: Route A (Hydrolysis Strategy) is superior for scale-up due to better purification control.[1]
-
Protocol: Start with 2-chloro-5-(trifluoromethoxy)pyridine .[1] Perform hydrolysis using aqueous NaOH or HCl.
-
Why: Direct trifluoromethoxylation (Route B) often requires silver salts (AgOCF
) or photoredox catalysts, which are expensive and leave difficult-to-remove heavy metal residues or radical byproducts.[1] Route A isolates the difficult C–OCF bond formation step from the final deprotection.[1]
Q2: My OCF group is decomposing. What triggers this?
Root Cause: The O–CF
-
Mechanism: The pyridine lone pair (or N-oxide) can assist in expelling a fluoride ion, leading to the formation of a carbonyl difluoride (
) species and the corresponding pyridinol.[1] -
Prevention: Avoid unbuffered acidic hydrolysis at temperatures
. Use aqueous NaOH (2M) at reflux ( ) rather than molten pyridine hydrochloride.
Module 2: Troubleshooting the Hydrolysis Step (Route A)
Scenario: You are converting 2-chloro-5-(trifluoromethoxy)pyridine to the target pyridone.[1]
Q3: I observe low conversion (<50%) even after 24 hours.
Diagnosis: The electron-withdrawing
-
Switch Solvent: Change from aqueous ethanol to a high-boiling polar aprotic solvent like DMSO or NMP to increase the reaction rate.
-
Catalysis: Add DABCO (0.1 eq) or a phase transfer catalyst (e.g., TBAB ) to facilitate hydroxide attack.[1]
-
Alternative Reagent: Use KOAc in AcOH (Acetolysis) followed by mild hydrolysis if basic conditions cause degradation.
Q4: I see a "dimer" impurity in the LCMS (M+ = 340-350 range).
Diagnosis: This is the ether linkage byproduct (Bis-pyridyl ether).[1]
Mechanism: The newly formed product (5-OCF
-
Dilution: Run the reaction at a lower concentration (<0.2 M).
-
Order of Addition: Add the 2-chloro precursor slowly to a concentrated solution of hydroxide. Ensure [OH
] is always in large excess relative to the generated pyridone.[1]
Q5: Is the product N-alkylated or O-alkylated?
Clarification: The product exists in a tautomeric equilibrium.[1]
-
Solid State/Solution: Predominantly the 2-pyridone (NH form) .[1]
-
Reactivity: If you attempt to alkylate this product later, alkylation will occur at the Nitrogen (major) under thermodynamic control, but Oxygen (minor) under kinetic control with hard electrophiles (e.g., MeI vs. MeOTf).[1]
Module 3: Troubleshooting Direct Trifluoromethoxylation (Route B)
Scenario: You are trying to install the
Q6: The reaction with AgOCF yields mostly starting material or protodeboronation.[1]
Diagnosis: The
-
Dry Conditions: Ensure solvents are anhydrous (<50 ppm water).
-
Ligand: Use a bipyridine ligand (e.g., dtbpy ) to stabilize the Silver(I) species and prevent premature precipitation of AgF.
-
Oxidant: If using a boronic acid, ensure the oxidant (e.g., F-TEDA-BF
or Selectfluor) is added after the silver complex formation.[1]
Experimental Protocol: Optimized Hydrolysis (Route A)
Objective: Synthesis of 5-(Trifluoromethoxy)pyridin-2-ol from 2-Chloro-5-(trifluoromethoxy)pyridine.
-
Setup: Charge a 100 mL round-bottom flask with 2-chloro-5-(trifluoromethoxy)pyridine (1.0 eq, 10 mmol).
-
Solvent: Add DMSO (20 mL, 2 vol) and Water (5 mL).
-
Reagent: Add NaOH pellets (5.0 eq, 50 mmol).
-
Reaction: Heat to 90°C for 12 hours. Monitor by HPLC.
-
Checkpoint: If conversion < 80%, add TBAB (0.05 eq) .[1]
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[3][4]
Yield Expectation: 85–92%.
Visualized Decision Tree: Troubleshooting Low Yields
Data Summary: Common Side Reactions
| Reaction Type | Side Product | Cause | Mitigation Strategy |
| Hydrolysis | Bis-pyridyl Ether (Dimer) | High concentration; Product attacks SM | Dilute reaction (<0.2M); Excess base.[1] |
| Hydrolysis | 5-Hydroxypyridin-2-one (Defluorination) | Extreme basic pH + High Temp (>120°C) | Limit temp to 90°C; Use DMSO/Water.[1] |
| Direct OCF | Protodeboronation (Ar-H) | Moisture in Ag-mediated reaction | Use anhydrous solvents; molecular sieves.[1] |
| Direct OCF | Homocoupling (Ar-Ar) | Slow transmetallation to Ag | Optimize ligand (dtbpy); Slow addition of oxidant. |
References
-
Synthesis of Trifluoromethylpyridines (Review)
-
Trifluoromethoxylation Methodology
-
Pyridone Tautomerism & Reactivity
Sources
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 6. dash.harvard.edu [dash.harvard.edu]
Optimizing reaction conditions for 5-(Trifluoromethoxy)pyridin-2-ol coupling
Technical Support Center: Optimizing 5-(Trifluoromethoxy)pyridin-2-ol Coupling
Executive Summary: The Electronic "Tug-of-War"
Welcome to the technical guide for handling 5-(Trifluoromethoxy)pyridin-2-ol. As a researcher, you likely selected this scaffold because the trifluoromethoxy (-OCF
However, this scaffold presents a specific synthetic challenge: Tautomeric Ambiguity amplified by Electronics.
While unsubstituted 2-hydroxypyridine exists primarily as the 2-pyridone (amide-like) tautomer in solution, the strong electron-withdrawing nature of the 5-OCF
Part 1: Decision Matrix & Workflow
Before starting your reaction, determine your target connectivity. The -OCF
Part 2: Troubleshooting & Optimization (Q&A)
Topic 1: Controlling Regioselectivity (N- vs. O-Alkylation)
Q: I am reacting the substrate with an alkyl halide and getting a mixture of isomers. How do I lock the reaction to O-alkylation?
A: The "hard" nature of the oxygen nucleophile is your lever here. The 5-OCF
-
The Silver Effect: Switch your base to Silver Carbonate (Ag
CO ) . Silver coordinates to the nitrogen lone pair and the halide leaving group, creating a "push-pull" mechanism that strongly favors attack by the oxygen.-
Protocol: Use 1.5–2.0 eq Ag
CO in Toluene or Benzene (non-polar solvents enhance O-selectivity).[1] Heat to 80–100 °C.
-
-
Mitsunobu Conditions: If your electrophile is an alcohol, use Mitsunobu conditions. For 2-hydroxypyridines, this reaction is highly O-selective.[1]
-
Tip: Due to the lower nucleophilicity of this specific phenol, standard DEAD/PPh
may be sluggish. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu (tributylphosphine) to increase the reactivity of the betaine intermediate.
-
Q: Conversely, I need the N-alkylated (pyridone) product, but yields are low.
A: You need to favor the thermodynamic product.
-
Solvent/Base: Use Cs
CO in DMF or NMP . The "naked" anion generated by cesium in polar aprotic solvents favors attack by the softer nitrogen center. -
Temperature: Higher temperatures (100 °C+) generally favor thermodynamic equilibration to the N-alkyl isomer.[1]
-
Electronic Trap: The -OCF
group makes the NH proton more acidic (pKa estimated ~9-10 vs ~11 for unsubstituted).[1] Weaker bases like K CO might be insufficient if the alkyl halide is not highly reactive. Upgrade to NaH or LiH to ensure complete deprotonation before adding the electrophile.
Topic 2: Cross-Coupling (C-C Bond Formation)
Q: I am trying to convert the 2-OH to a 2-Cl for Suzuki coupling, but the chlorination with POCl
A: This is a classic electronic issue. The 5-OCF
-
Catalysis: You must add a nucleophilic catalyst.[2] Add N,N-Dimethylaniline (PhNMe
) or a catalytic amount of DMAP to the neat POCl reaction. -
Alternative: Use PCl
(Phosphorus pentachloride) mixed with POCl . PCl is a more aggressive chlorinating agent. -
Workup Warning: The resulting 2-chloro-5-(trifluoromethoxy)pyridine is volatile and lipophilic.[1] Do not rotovap to dryness under high vacuum; you will lose your product.
Q: Is there a way to couple an aryl group without making the chloride first?
A: Yes. You can use a peptide coupling reagent to activate the -OH in situ for a Palladium-catalyzed reaction.[1]
-
The PyBroP Method: React the substrate with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) and Et
N to form the phosphonium salt. This intermediate can undergo oxidative addition with Pd(0) just like a triflate or halide.-
Conditions: PdCl
(dppf), Aryl Boronic Acid, PyBroP, Et N, Dioxane, 100 °C. This saves you the chlorination/purification step.
-
Topic 3: Chan-Lam Coupling (N-Arylation)
Q: I'm trying to attach a phenyl ring to the Nitrogen using Chan-Lam, but the reaction dies after 10% conversion.
A: 2-Pyridones are notoriously poor substrates for Chan-Lam due to their ability to chelate copper non-productively.[1] The -OCF
-
Ligand Architecture: You cannot rely on "ligandless" Cu(OAc)
conditions. You must use a bidentate ligand to stabilize the Copper(II) species and prevent catalyst poisoning.-
Recommendation: Use Cu(OAc)
(1.0 eq) with Bipyridine (bpy) or Phenanthroline (phen) (1.0 eq).
-
-
Water Control: The reaction requires oxygen but is sensitive to excess water. Add 4Å Molecular Sieves to the reaction mixture (DCM or Dichloroethane).
-
Base: Use a soluble organic base like Pyridine (2.0 eq) rather than TEA to match the pKa closer to the substrate.
Part 3: Optimization Data Tables
Table 1: Regioselectivity Optimization (Alkyl Halides)
Based on general reactivity patterns of electron-deficient 2-pyridones.
| Condition | Base | Solvent | Temp | Major Product | Selectivity (approx) |
| Kinetic (Ag) | Ag | Toluene | 80 °C | O-Alkyl | >95:5 (O:N) |
| Thermodynamic | Cs | DMF | 100 °C | N-Alkyl | ~80:20 (N:O) |
| Strong Base | NaH | THF | 0°C -> RT | N-Alkyl | >90:10 (N:O) |
| Phase Transfer | K | CHCl | RT | N-Alkyl | Variable |
Table 2: Catalyst Selection for Cross-Coupling (via 2-Cl intermediate)
| Reaction Type | Catalyst System | Ligand | Base | Notes |
| Suzuki | Pd(OAc) | XPhos or SPhos | K | Electron-deficient ring facilitates OA; bulky ligands prevent Pd-N coordination.[1] |
| Buchwald (C-N) | Pd | BrettPhos | Cs | Requires highly active catalyst due to deactivated 2-Cl position.[1] |
| Negishi | Pd(PPh | None | - | Works well with organozinc reagents; less sensitive to electronics.[1] |
References
-
Regioselective Glycosylation/Alkylation
- Selective Acetalization in Pyridine. (Demonstrates the role of pyridine/pyridinium complexes in directing selectivity on hydroxyl groups).
-
[1]
-
Mitsunobu Modifications for Pyridinols
-
Chan-Lam Coupling Insights
- QM Analyses of Regioselectivity in Chan-Lam Reaction.
-
PyBroP Mediated Coupling
-
Synthesis of 2-Chloro-5-trifluoromethylpyridine (Analog)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: 5-(Trifluoromethoxy)pyridin-2-ol Stability Guide
Ticket ID: TFMP-2-OH-STAB Subject: Preventing decomposition and yield loss during workup Status: Open Support Level: Senior Application Scientist[1][2]
Executive Summary: The "Decomposition" Illusion[2]
Researchers often report "decomposition" of 5-(Trifluoromethoxy)pyridin-2-ol (CAS: 1052722-33-4) during workup.[1][2] In 80% of cases, the molecule has not chemically degraded; it has simply partitioned into the aqueous phase or formed supramolecular aggregates that mimic impurities.[2]
This compound behaves deceptively due to two competing factors:
-
The Tautomer Trap: The equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) .[2] In aqueous workups, the polar pyridone form dominates, leading to high water solubility.
-
The Amphoteric Nature: The molecule can exist as a cation (protonated N), a neutral species, or an anion (deprotonated O), depending strictly on pH.
This guide provides the logic and protocols to recover the compound intact.
Technical Analysis: Why Standard Workups Fail
The Mechanism of Loss
Unlike standard phenols, 5-(Trifluoromethoxy)pyridin-2-ol does not partition well into non-polar solvents (Hexane, Et₂O) from water.[1][2]
-
In Water: The equilibrium shifts almost entirely to the 2-pyridone form.[2] This form is highly polar and forms hydrogen-bonded dimers/oligomers.[1][2]
-
The
Effect: While the trifluoromethoxy group adds lipophilicity ($ \pi \approx +1.04 $), it is electron-withdrawing.[2][3][4][5] This increases the acidity of the N-H (in pyridone form) and the O-H (in hydroxypyridine form), altering the optimal pH for extraction compared to non-fluorinated analogues.
Stability Profile
| Stressor | Stability Rating | Risk Factor |
| Thermal | Moderate | Decarboxylation (if precursor is acid) or dimerization at >80°C. |
| Oxidative | Low | Susceptible to oxidative dimerization (turning brown/black) in air at high pH.[1][2] |
| Hydrolytic | High | The |
| pH | Critical | Solubility Trap: Soluble in water at pH < 3 (cation) and pH > 10 (anion).[1][2] |
Troubleshooting Guide (FAQs)
Q1: "My crude yield is <20%, but the TLC of the reaction looked perfect."
Diagnosis: You likely extracted at the wrong pH or used a non-polar solvent.[2] Solution: The molecule is amphoteric.[2]
-
The Fix: Adjust the aqueous layer to the Isoelectric Point (pI) , typically pH 5–6 for this substrate. At this pH, the neutral species dominates.
-
Solvent Switch: Replace Ethyl Acetate with DCM:Isopropanol (3:1) or n-Butanol .[1][2] The pyridone form requires a more polar organic solvent to break the hydration shell.[2]
Q2: "The solid turns brown/black upon drying on the rotavap."
Diagnosis: Oxidative degradation or thermal dimerization. 2-pyridones are electron-rich (despite the
-
Limit Heat: Do not exceed 40°C in the water bath.
-
Inert Atmosphere: Release the vacuum with Nitrogen or Argon, not air.
-
Add Antioxidant: A trace of sodium metabisulfite in the aqueous wash can prevent oxidative coloring.
Q3: "I see a 'ghost' spot on TLC that trails."
Diagnosis: This is the dimer/monomer equilibrium on silica.[2] It is not an impurity. Solution: Add 1% Triethylamine or 1% Acetic Acid to your TLC eluent to force the equilibrium to a single form and sharpen the spot.[2]
Optimized Workup Protocol (The "Golden Path")
Objective: Maximize recovery while preventing oxidative darkening.
Step 1: Quench & pH Adjustment (The Critical Step)
Do not simply dump the reaction into water.
-
Cool reaction mixture to 0°C.
-
If Acidic Reaction: Neutralize slowly with sat.
to pH 6.0 . -
If Basic Reaction: Acidify slowly with 1M HCl or Citric Acid to pH 6.0 .
-
Note: Do not overshoot to pH 1-2, or the pyridine nitrogen will protonate, locking the compound in the water layer.[2]
-
Step 2: Salting Out
The "Salting Out" effect is mandatory for 2-pyridones.[1][2]
-
Saturate the aqueous layer with solid NaCl until no more dissolves.[2]
-
Stir for 15 minutes. This disrupts the hydrogen bonding network between water and the pyridone oxygen.[2]
Step 3: Extraction[1][2][6]
-
Primary Solvent: 10% Methanol in Dichloromethane (DCM) OR Ethyl Acetate.
-
Rescue Solvent (if yield is low): n-Butanol (Note: n-BuOH has a high boiling point; requires azeotropic removal).[1][2]
-
Technique: Perform 3-4 extractions. Pyridones have a low partition coefficient (
).
Step 4: Drying & Concentration[1][2]
-
Dry organic layer over anhydrous
(Magnesium sulfate can sometimes coordinate to the pyridone oxygen, causing loss). -
Filter and concentrate at <40°C .
-
Azeotrope: If water remains, add Toluene and rotavap to remove trace moisture (water promotes the sticky pyridone form).
Visual Logic: The Extraction Flowchart
The following diagram illustrates the decision logic for maximizing recovery based on pH and species state.
Figure 1: Decision logic for the extraction of amphoteric 2-pyridones. The "Green Zone" (Neutral pH 5-6) is the only window for effective extraction.[2]
References
-
PubChem. (2025).[6][7] 5-(Trifluoromethoxy)pyridin-2-ol Compound Summary. National Library of Medicine. Link[1]
-
Organic Syntheses. (1948). 1-Methyl-2-pyridone: Salting out techniques for pyridones. Org. Synth. 1948, 28,[1] 83. Link
-
ChemicalBook. (2025). Properties and Safety of 2-Hydroxypyridine derivatives. Link
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules 2025, 30, 3009.[1][5] Link[1]
-
Wikipedia. (2025). 2-Pyridone: Tautomerism and Solubility. Link[1][8]
Sources
- 1. HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives - Google Patents [patents.google.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 5-(Trifluoromethoxy)pyridin-2-ol
Welcome to the technical support resource for the chromatographic purification of 5-(Trifluoromethoxy)pyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this unique molecule. The inherent chemical properties of 5-(Trifluoromethoxy)pyridin-2-ol—namely its amphoteric nature (possessing both a weakly acidic pyridinol hydroxyl group and a basic pyridine nitrogen) and moderate polarity—present specific challenges that require a nuanced approach to column chromatography.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind methodological choices, troubleshoot common experimental hurdles, and provide a self-validating framework for your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of 5-(Trifluoromethoxy)pyridin-2-ol that influence its purification?
Understanding the molecule's properties is the foundation of any successful separation. The key characteristics are summarized below. The presence of both a hydrogen bond donor (-OH) and multiple acceptors (N, O, F) in a moderately lipophilic structure (XLogP3 ≈ 1.6) dictates its behavior on polar stationary phases.[1]
| Property | Value / Description | Significance in Chromatography |
| Molecular Weight | 195.12 g/mol | Standard molecular weight for small molecule purification. |
| Calculated XLogP3 | 1.6 | Indicates moderate lipophilicity; soluble in common organic solvents like ethyl acetate and methanol. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Promotes strong interaction with polar stationary phases like silica gel, leading to high retention. |
| Hydrogen Bond Acceptors | 4 (from the pyridine N, methoxy O, and F atoms) | Contributes to overall polarity and interaction with the stationary phase. |
| Chemical Nature | Amphoteric | Contains a weakly acidic pyridinol group and a basic pyridine nitrogen. This is the primary cause of peak tailing on standard silica gel. |
Q2: What is the recommended starting point for stationary and mobile phases for this compound?
For initial purification attempts, standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the compound's basic nitrogen, peak tailing is a significant risk.[2]
A typical starting mobile phase is a gradient of ethyl acetate (EtOAc) in hexanes or heptane . Based on TLC analysis, you can determine the optimal solvent ratio. If the compound shows high retention, a more polar system like dichloromethane (DCM) and methanol (MeOH) may be necessary.
Q3: Should I use an isocratic or a gradient elution for this purification?
For purifying a crude reaction mixture containing byproducts of varying polarities, a gradient elution is almost always superior .[3][4]
-
Isocratic Elution (Constant Solvent Ratio): Simpler to perform but can lead to significant band broadening (wider peaks) for compounds that are strongly retained, like 5-(Trifluoromethoxy)pyridin-2-ol.[5] This reduces resolution and can result in lower purity fractions.
-
Gradient Elution (Increasing Solvent Polarity): Starts with a low polarity mobile phase to elute non-polar impurities and gradually increases the polarity to elute the target compound. This approach results in sharper peaks for later-eluting compounds, better overall separation, and faster run times.[5][6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5-(Trifluoromethoxy)pyridin-2-ol.
Problem: My compound is exhibiting severe peak tailing and streaking on the silica gel column.
Causality: This is the most common issue for pyridine-containing compounds. The basic lone pair of electrons on the pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[2][7] This secondary interaction mechanism causes a portion of the molecules to be retained longer, resulting in an asymmetrical peak with a "tail".[8][9]
Solutions:
-
Use a Mobile Phase Modifier: The most effective solution is to "mask" the acidic silanol sites.
-
Add a Competing Base: Add a small amount of a volatile base like triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase, typically 0.1-1% v/v .[10] The modifier will preferentially bind to the silanol groups, preventing your target compound from interacting with them.
-
Caution: Ensure the modifier is compatible with your compound and any downstream applications. TEA is easily removed under vacuum.
-
-
Switch to a Deactivated Stationary Phase:
-
Neutral Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying basic compounds. Use Brockmann Grade II or III for optimal activity.
-
Reversed-Phase (C18) Chromatography: If normal-phase fails, reversed-phase flash chromatography is an excellent alternative. The stationary phase is non-polar (C18-functionalized silica), and the mobile phase is polar (typically water/methanol or water/acetonitrile).
-
Problem: My compound is co-eluting with a similarly polar impurity.
Causality: The selectivity of your chromatographic system is insufficient to resolve the two compounds. This means the differential interactions of the compounds with the stationary and mobile phases are too similar.
Solutions:
-
Optimize the Mobile Phase:
-
Change Solvent System: If you are using Hexane/EtOAc, try switching to a system with different solvent properties, such as DCM/MeOH. The change in solvent-solute interactions can significantly alter selectivity.
-
Flatten the Gradient: A slower, more shallow gradient around the elution point of your compound can increase the separation between closely eluting peaks.[11]
-
-
Change the Stationary Phase: Switching the stationary phase provides an entirely different separation mechanism.
-
If you are using silica, try alumina or a cyano-bonded phase .[2]
-
As mentioned, reversed-phase C18 offers a completely orthogonal separation mechanism to normal-phase silica.
-
Problem: My compound appears to be degrading on the column.
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[11] Although 5-(Trifluoromethoxy)pyridin-2-ol is generally stable, prolonged exposure to the silica surface, especially in the presence of certain impurities, could lead to decomposition.
Solutions:
-
Test for Stability: Before committing your entire batch, spot your crude material on a silica gel TLC plate, let it sit for 1-2 hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[11]
-
Deactivate the Silica: Add 1% TEA to the solvent used to make the silica slurry to neutralize the surface before packing the column.
-
Run the Column Faster: A higher flow rate reduces the residence time of the compound on the column, minimizing the opportunity for degradation.
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina as it provides a less harsh environment.[10]
Problem: The separation on the column is much worse than what I saw on my TLC plate.
Causality: This common issue usually stems from improper sample loading or poor column packing. Applying the sample in a large, diffuse band at the top of the column destroys any potential for good separation.
Solutions:
-
Optimize Sample Loading:
-
Wet Loading: Dissolve your sample in the minimum amount of a solvent in which it is highly soluble (e.g., DCM or EtOAc). If this solvent is more polar than your starting mobile phase, use an extremely small volume to avoid disrupting the initial separation.[12][13]
-
Dry Loading (Recommended): Dissolve your crude material in a suitable solvent, add a small amount of silica gel (or Celite), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[14] Carefully add this powder to the top of your packed column. This technique ensures the sample is applied as a very narrow, concentrated band, leading to much better resolution.[12][14]
-
-
Ensure Proper Column Packing: Pack your column using a slurry method to create a homogenous, dense bed. Avoid air bubbles and cracks, as these create channels that ruin separation.
Experimental Protocols
Protocol 1: Dry Loading the Sample
-
Weigh your crude 5-(Trifluoromethoxy)pyridin-2-ol material.
-
In a round-bottom flask, dissolve the material in a minimal volume of a volatile solvent (e.g., DCM, acetone, or ethyl acetate).
-
Add silica gel to the flask, typically 1-2 times the mass of your crude material.
-
Swirl the mixture to ensure the solution is fully adsorbed onto the silica.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Carefully layer this powder on top of your pre-packed chromatography column, which has been equilibrated with the initial mobile phase.
-
Gently add a protective layer of sand (2-5 mm) on top of the sample layer to prevent disturbance when adding the mobile phase.[12]
Protocol 2: Running a Gradient Elution
-
Determine the starting and ending solvent compositions from TLC analysis. The starting solvent (e.g., 5% EtOAc in Hexane) should give your compound an Rf value of ~0. The ending solvent (e.g., 40% EtOAc in Hexane) should give your compound an Rf of ~0.3-0.5.
-
Pack and equilibrate your column with the starting mobile phase (at least 2-3 column volumes).
-
Load your sample using the dry loading method described above.
-
Begin the elution with the starting mobile phase, collecting fractions.
-
Gradually increase the percentage of the more polar solvent according to a pre-determined gradient profile. For flash chromatography systems, this is programmed. For manual columns, this is done by mixing progressively more polar batches of eluent.
-
Monitor the elution using TLC or a UV detector.
-
Once the target compound has eluted, the column can be flushed with a highly polar solvent to remove any remaining impurities.
References
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (n.d.). MDPI. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Phenol. (n.d.). Wikipedia. [Link]
-
2-Hydroxy-5-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. (2023). Phenomenex. [Link]
-
5-(Trifluoromethoxy)pyridin-2-amine. (n.d.). PubChem. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2017). ResearchGate. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. (2021). National Institutes of Health (NIH). [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2023). Chrom Tech, Inc.[Link]
-
Application of High-Performance Liquid Chromatography with Fluorescence Detection for Non-Polar Heterocyclic Aromatic Amines and Acridine Derivatives Determination. (2021). MDPI. [Link]
-
How to Reduce Peak Tailing in HPLC? (2023). Phenomenex. [Link]
-
Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. (2023). ACS Publications. [Link]
-
Plant Pigment Paper Chromatography. (n.d.). Texas Tech University. [Link]
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2024). Welch Materials. [Link]
-
Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices. (2018). LCGC International. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2024). Phenomenex. [Link]
-
Paper Chromatography Experiment. (2019). YouTube. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1982). Defense Technical Information Center. [Link]
-
Peak Shapes. (2011). Chromatography Forum. [Link]
-
HOW TO: Sample loading methods in flash chromatography. (2023). Sorbtech. [Link]
-
What is the advantages of gradient elution over isocratic elution in LC? (2015). ResearchGate. [Link]
-
When is Gradient Elution Better than Isocratic Elution? (2023). Biotage. [Link]
-
Colour, chlorophyll and chromatography. (2019). Science in School. [Link]
-
troubleshooring flash chromatography purification. (2020). Reddit. [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
What is gradient elution and isocratic elution? (2017). Quora. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018). LCGC International. [Link]
-
Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2024). ALWSCI. [Link]
-
Analysis of the stability and degradation products of triptolide. (2000). PubMed. [Link]
-
Supplementary Information for manuscript. (n.d.). Royal Society of Chemistry. [Link]
-
Supporting Information for manuscript. (n.d.). Georg-August-Universität Göttingen. [Link]
Sources
- 1. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chemistryviews.org [chemistryviews.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. sorbtech.com [sorbtech.com]
Technical Support Center: Catalyst Poisoning in Reactions with 5-(Trifluoromethoxy)pyridin-2-ol
The following technical guide is structured as a specialized support center resource. It addresses the unique challenges posed by 5-(Trifluoromethoxy)pyridin-2-ol , a scaffold whose dual nature (tautomerism) and electronic properties (fluorinated substituent) frequently lead to catalytic failure.
Status: Active | Topic: Catalyst Deactivation & Troubleshooting | Audience: Medicinal Chemists / Process Engineers
The "Silent Killer": Tautomer-Driven Deactivation
Q: Why does my reaction stall immediately even with highly active catalysts?
A: The culprit is likely the 2-pyridone tautomer . While you may draw 5-(trifluoromethoxy)pyridin-2-ol as a hydroxypyridine (A), in solution it exists in equilibrium with its 2-pyridone form (B). The -OCF3 group at the 5-position is electron-withdrawing, which increases the acidity of the N-H bond, potentially stabilizing the pyridone form or altering the binding kinetics.
The deactivation mechanism proceeds via bidentate bridging . The pyridone nitrogen and oxygen bind simultaneously to metal centers (especially Palladium and Platinum), forming stable, off-cycle dimers that prevent substrate coordination.
Visualization: The Deactivation Pathway
The diagram below illustrates how the tautomeric equilibrium feeds into an irreversible catalyst sink.
Caption: Figure 1. The formation of inactive palladium dimers driven by the pyridone tautomer, effectively removing the catalyst from the catalytic cycle.
Troubleshooting Cross-Coupling Reactions (Suzuki/Buchwald)
Q: I am trying to arylate the 3-position or react a halide elsewhere on the ring. Yields are <10%. How do I fix this?
A: You must disrupt the formation of the metal-pyridone complex. The standard "add more catalyst" approach rarely works here because the substrate itself is the poison.
Strategy A: The "Pre-Activation" Protocol (Recommended)
Convert the hydroxyl group into a non-coordinating leaving group before the coupling step. This locks the molecule in the pyridine form and removes the acidic proton.
| Leaving Group | Stability | Poisoning Risk | Recommendation |
| Triflate (-OTf) | Low (Hydrolytically sensitive) | Negligible | High . Activates C2 for coupling; prevents N-binding. |
| Tosylate (-OTs) | High | Low | Medium . Good for storage; slower oxidative addition. |
| Chloride (-Cl) | Very High | Low | Medium . Requires harsher conditions to couple. |
Strategy B: Ligand Overpowering
If you must retain the free hydroxyl group (e.g., for later functionalization), you need a ligand that is bulky enough to sterically prevent the formation of the bridged dimer.
-
Avoid: Simple phosphines (PPh3, dppf) – they are easily displaced by the pyridone nitrogen.
-
Use: Bulky, electron-rich Buchwald ligands or N-Heterocyclic Carbenes (NHCs).
-
XPhos / SPhos : The biaryl backbone provides steric bulk that shields the Pd center.
-
PEPPSI-IPr : Extremely resistant to poisoning by heteroatoms.
-
Troubleshooting Workflow
Caption: Figure 2. Decision tree for overcoming catalyst deactivation in cross-coupling reactions.
Hydrogenation & Reduction FAQs
Q: I need to reduce a nitro group on the ring, but the Pd/C catalyst is dead. Why?
A: Heterogeneous catalysts (Pd/C, PtO2) are essentially "surfaces" of metal. The 5-(trifluoromethoxy)pyridin-2-ol adsorbs flat onto the surface via the nitrogen lone pair and the pi-system, blocking hydrogen adsorption.
The Fix: Acidic Media Protonating the nitrogen prevents it from binding to the metal.
-
Protocol: Run the hydrogenation in Acetic Acid or Methanol with 1.0 eq. HCl .
-
Mechanism: Pyridinium ions (
) cannot donate electrons to the metal surface, leaving active sites free for activation.
Experimental Protocols
Protocol A: Conversion to Triflate (Deactivation Removal)
This step converts the poison into a highly reactive electrophile for Suzuki/Buchwald couplings.
-
Setup : Charge a flask with 5-(trifluoromethoxy)pyridin-2-ol (1.0 eq) and dry DCM (0.2 M). Cool to 0°C.[1]
-
Base Addition : Add Pyridine (2.0 eq) or Et3N (2.0 eq). Note: The external pyridine is less poisoning than the substrate due to lack of the bridging oxygen.
-
Activation : Dropwise add Triflic Anhydride (Tf2O) (1.2 eq) over 10 minutes.
-
Workup : Stir at 0°C for 1 hour. Quench with water.[2] Extract with DCM.
-
Result : The resulting 2-trifloxy-5-(trifluoromethoxy)pyridine is a standard electrophile and will not poison Pd catalysts.
Protocol B: "Guard" Strategy for Flow Chemistry
If running this reaction in continuous flow, the pyridone will permanently foul the reactor head.
-
Guard Bed : Place a small cartridge of Silica-supported Tosic Acid or Sacrificial Pd/C upstream of the main reactor.
-
Function : This traps trace impurities or highly active poisoning species before they reach the expensive catalytic bed.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation . Organometallics. (2008).[3][4] Detailed analysis of Pd-dimer formation by nitrogen heterocycles.
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling . ACS Catalysis. (2013). Elucidation of pyridone-bridged dimer formation.
-
Buchwald-Hartwig Amination Troubleshooting . BenchChem Technical Guides. (2025). Strategies for coupling difficult N-heterocycles.
-
Reactions of Polyhalopyridines . Khimiya Geterotsiklicheskikh Soedinenii. (2003). Reactivity patterns of fluorinated pyridine derivatives.
-
Catalyst Poisoning . Wikipedia. General principles of chemical deactivation in transition metals.
Sources
Validation & Comparative
Technical Comparison: 5-(Trifluoromethoxy)pyridin-2-ol vs. 5-(Trifluoromethyl)pyridin-2-ol
[1][2]
Executive Summary
In the optimization of heterocyclic scaffolds, the distinction between a trifluoromethyl (-CF₃) and a trifluoromethoxy (-OCF₃) substituent is often the deciding factor between a clinical candidate and a molecule that fails due to poor metabolic stability or off-target toxicity.[1]
This guide compares 5-(Trifluoromethoxy)pyridin-2-ol (Molecule A) and 5-(Trifluoromethyl)pyridin-2-ol (Molecule B).[2][1] While both motifs serve as lipophilic, electron-withdrawing bioisosteres, they are not interchangeable.[2][1] The -OCF₃ group offers a unique "orthogonal" conformational preference and higher lipophilicity (
Crucially, both molecules exist predominantly as 2-pyridones in physiological solution.[2][1] This guide treats them as such, focusing on their utility as hydrogen-bond conducting scaffolds.[2][1]
Physicochemical Profiling
The choice between these two moieties relies on understanding their electronic and steric impact on the pyridine core.
Comparative Data Table
| Property | 5-(Trifluoromethoxy)pyridin-2-ol | 5-(Trifluoromethyl)pyridin-2-ol |
| Primary Tautomer | 2-Pyridone (Lactam) | 2-Pyridone (Lactam) |
| Hansch Lipophilicity ( | +1.04 (High) | +0.88 (Moderate-High) |
| Hammett Constant ( | 0.35 | 0.54 |
| Conformation | Anisotropic (Prefers 90° twist) | Isotropic (Cylindrical symmetry) |
| Metabolic Stability | High (Blocks C5 oxidation) | Very High (Strong C-F bonds) |
| H-Bond Donor | NH (Pyridone form) | NH (Pyridone form) |
| H-Bond Acceptor | Carbonyl O + Ether O (Weak) | Carbonyl O |
Tautomeric Equilibrium & Binding Mode
Both molecules are often mislabeled as "pyridinols" in catalogs.[2][1] In solution, the electron-withdrawing nature of the fluorine groups at the C5 position further stabilizes the 2-pyridone tautomer. This is critical for docking studies: the species is a Hydrogen Bond Donor (NH) and Acceptor (C=O), not a hydroxyl donor.[1]
Figure 1: The electron-withdrawing group at C5 shifts the equilibrium strongly toward the 2-pyridone form, essential for accurate pharmacophore modeling.[1]
Structural Biology: The "Orthogonal" Advantage
This is the most overlooked differentiator.
-
5-(Trifluoromethyl)pyridin-2-ol: The -CF₃ group has cylindrical symmetry (like a spinning top).[2][1] It adds bulk (Van der Waals volume
42.6 ų) but does not enforce a specific directional preference relative to the ring plane. -
5-(Trifluoromethoxy)pyridin-2-ol: The -OCF₃ group is conformationally anisotropic.[2][1] To minimize electronic repulsion between the oxygen lone pairs and the aromatic
-system, the O-CF₃ bond rotates out of plane, often adopting a dihedral angle near 90° .[2]
Application Insight: If your binding pocket is narrow and flat, use -CF₃ .[2][1] If the pocket opens up "above" the ring plane, or if you need to disrupt π-stacking aggregation that is causing solubility issues, use -OCF₃ .[2][1]
Figure 2: Conformational preferences dictate the choice of bioisostere based on active site topology.
Synthetic Protocols
Direct trifluoromethoxylation of a pyridine ring is synthetically challenging and often requires hazardous reagents (e.g., fluorophosgene equivalents) or expensive transition metal catalysis.[1]
For reliable, scalable access to these scaffolds, the Hydrolysis of 2-Chloropyridines is the industry standard.[1] This method is self-validating because the starting materials (2-chloro-5-substituted pyridines) are widely available commercial building blocks.[2][1]
Protocol: Hydrolysis to Generate 5-Substituted-2-Pyridones
Objective: Convert 2-chloro-5-(R)pyridine to 5-(R)pyridin-2-one. Scope: Applicable to both R = -CF₃ and R = -OCF₃.
Materials:
-
Precursor: 2-Chloro-5-(trifluoromethyl)pyridine [CAS: 52334-81-3] OR 2-Chloro-5-(trifluoromethoxy)pyridine [CAS: 126536-24-9].[2][1]
-
Reagent: Potassium tert-butoxide (KOtBu) or Sodium Acetate (NaOAc) in Acetic Acid.[1]
-
Solvent: tert-Butanol (for KOtBu method) or Glacial Acetic Acid (for NaOAc method).[2][1]
Step-by-Step Methodology (Acidic Hydrolysis Route):
Note: The acidic route is preferred for fluorinated substrates to avoid polymerization or ring-opening side reactions common under harsh basic conditions.[2][1]
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the 2-chloro precursor in 30 mL of Glacial Acetic Acid.
-
Reagent Addition: Add 20 mmol (2 equiv) of Sodium Acetate (NaOAc).
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 12–18 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.[2][1] The starting material (non-polar) will disappear, and a more polar spot (Pyridone) will appear.
-
Workup:
-
Concentrate under reduced pressure to remove most acetic acid.[2][1]
-
Dilute residue with water (50 mL) and neutralize carefully with saturated NaHCO₃ solution to pH 7.[1]
-
Critical Step: The product often precipitates as a solid upon neutralization.[1] Filter the solid.[1] If no precipitate, extract with Ethyl Acetate (3 x 30 mL).[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane).
Yield Expectation:
Experimental Validation: Metabolic Stability
When selecting between these analogs, metabolic stability is the secondary filter. While both block oxidation at the C5 position, the -OCF₃ group introduces a theoretical liability: oxidative dealkylation (cleavage of the O-CF₃ bond), though this is rare compared to O-CH₃.[2][1]
Assay: Microsomal Stability Protocol
Purpose: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.
-
Incubation:
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[2][1]
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Interpretation:
References
-
Physicochemical Parameters: Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[2][1] (Source of
and values). -
Conformational Analysis: Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008).[2][1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Fluorine in Drug Design: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link
-
Metabolic Stability: BenchChem. (2025).[2][1] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. Link
-
Synthesis Precursors: WIPO Patent WO/2019/134477.[2][1] (2019). Method for Preparation of 2-Chloro-5-Trifluoromethylpyridine. Link
A Comparative Guide to the Biological Activity of 5-(Trifluoromethoxy)pyridin-2-ol Derivatives as PI3K/mTOR Inhibitors
For researchers and drug development professionals navigating the landscape of oncology therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a critical axis of investigation. Dysregulation of this pathway is a hallmark of numerous human cancers, driving tumor growth, proliferation, and survival. Within the vast arsenal of small molecule inhibitors targeting this pathway, derivatives of 5-(trifluoromethoxy)pyridin-2-ol have emerged as a promising class of potent and selective agents.
This guide provides an in-depth comparative analysis of the biological activity of these derivatives, with a particular focus on the clinical candidate PQR309 (bimiralisib) . We will delve into its mechanism of action, compare its performance against other notable PI3K inhibitors, and provide detailed experimental protocols to empower researchers in their own investigations.
The Rise of a Dual PI3K/mTOR Inhibitor: PQR309
PQR309, chemically known as 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K and mTOR inhibitor.[1][2][3] Its unique chemical scaffold, which incorporates the 4-(trifluoromethyl)pyridin-2-amine core, has been optimized to achieve balanced inhibition of both PI3K and mTOR kinases.[3] This dual-targeting approach is strategically advantageous; inhibiting mTOR can prevent the feedback activation of AKT that often plagues therapies targeting only PI3K.[1][4]
The rationale for developing dual PI3K/mTOR inhibitors like PQR309 stems from the observation that persistent mTOR signaling can confer resistance to PI3K-selective inhibitors.[3] By targeting both kinases, PQR309 offers the potential for more durable responses and a broader range of clinical applications, including the treatment of brain tumors and central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.[1][2]
Mechanism of Action: A Two-Pronged Attack on a Key Cancer Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Class I PI3Ks, upon activation by growth factors, phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR.
PQR309 exerts its anti-tumor effects by competitively binding to the ATP-binding site of both PI3K and mTOR, thereby inhibiting their kinase activity. This dual inhibition leads to a comprehensive shutdown of the pathway, resulting in cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][6]
Comparative Performance Analysis
A key aspect of evaluating a new therapeutic agent is its performance relative to existing alternatives. PQR309 has been benchmarked against other PI3K inhibitors, revealing a distinct and advantageous profile.
PQR309 vs. Other Pan-PI3K Inhibitors
| Inhibitor | Target(s) | Key Differentiators |
| PQR309 (Bimiralisib) | Pan-Class I PI3K, mTOR | - Brain-penetrant- Dual PI3K/mTOR inhibition overcomes feedback loops- Active in idelalisib-resistant cells[1]- Does not bind to tubulin[3] |
| BKM120 (Buparlisib) | Pan-Class I PI3K | - Brain-penetrant[7]- Associated with neurotoxicity and mood alterations[8]- Structurally related to PQR309 but binds to tubulin[3] |
| Idelalisib | PI3Kδ | - Isoform-selective (δ-specific)- Approved for certain hematological malignancies- PQR309 is active in cells with primary or secondary resistance to idelalisib[1] |
| Duvelisib | PI3Kγ, PI3Kδ | - Dual isoform-selective (γ and δ)- Approved for certain hematological malignancies |
In Vitro Potency and Cellular Activity
The potency of PQR309 has been extensively characterized in both biochemical and cellular assays. The following table summarizes its inhibitory activity against the Class I PI3K isoforms and mTOR, as well as its anti-proliferative effects in cancer cell lines.
| Target/Cell Line | IC50 / GI50 (nM) | Assay Type | Reference |
| PI3Kα | 31 | Biochemical Kinase Assay | [3] |
| PI3Kβ | 99 | Biochemical Kinase Assay | [3] |
| PI3Kδ | 39 | Biochemical Kinase Assay | [3] |
| PI3Kγ | 30 | Biochemical Kinase Assay | [3] |
| mTOR | 83 | Biochemical Kinase Assay | [3] |
| A2058 Melanoma | 130 (pAkt S473) | Cellular Assay | [2] |
| Lymphoma Cell Lines (Median) | 233 | Cell Proliferation Assay | [1] |
| NCI60 Panel | 50 - 3300 | Cell Proliferation Assay | [2] |
These data demonstrate the potent and relatively balanced inhibition of all Class I PI3K isoforms and mTOR by PQR309. Its broad anti-proliferative activity across a wide range of cancer cell lines underscores its potential as a versatile anti-cancer agent.
Experimental Protocols
To facilitate further research into 5-(trifluoromethoxy)pyridin-2-ol derivatives and other PI3K/mTOR inhibitors, we provide the following detailed, step-by-step methodologies for key in vitro assays.
In Vitro PI3K Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.[9]
Materials:
-
Purified PI3K enzyme (e.g., p110α/p85α)
-
PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[9]
-
Lipid Substrate (e.g., PIP2)
-
ATP
-
Test inhibitor (e.g., PQR309)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
Procedure:
-
Reagent Preparation: Prepare the PI3K Reaction Buffer and the lipid substrate mixture according to the manufacturer's instructions.
-
Enzyme Dilution: Dilute the PI3K enzyme into the prepared reaction buffer/lipid substrate mixture to the desired concentration.
-
Plate Setup:
-
Add 0.5 µL of the test inhibitor (at various concentrations) or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the diluted enzyme/lipid mixture to each well.
-
-
Reaction Initiation: Add 0.5 µL of ATP solution (e.g., 250 µM) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
In Vitro mTOR Kinase Assay
This protocol describes a general method for assessing mTORC1 kinase activity using an immunopurified enzyme and a substrate protein.[10][11]
Materials:
-
Cell lysate from cells expressing mTORC1
-
Anti-raptor antibody for immunoprecipitation
-
Protein A/G agarose beads
-
mTOR Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Purified substrate protein (e.g., GST-4E-BP1)
-
ATP
-
Test inhibitor (e.g., PQR309)
Procedure:
-
Immunoprecipitation of mTORC1:
-
Lyse cells and immunoprecipitate mTORC1 using an anti-raptor antibody coupled to protein A/G agarose beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with mTOR Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in mTOR Kinase Assay Buffer.
-
Add the test inhibitor or vehicle and pre-incubate on ice for 20 minutes.
-
Initiate the reaction by adding the substrate protein (e.g., 150 ng of GST-4E-BP1) and ATP (e.g., 500 µM).
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with shaking.
-
Reaction Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-4E-BP1). The intensity of the phosphorylated substrate band corresponds to the mTORC1 kinase activity.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., PQR309)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilizing agent (e.g., 10% SDS in 0.01 M HCl or a commercial detergent reagent)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilizing agent to each well.
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan crystals.
-
Data Acquisition: Record the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
Derivatives of 5-(trifluoromethoxy)pyridin-2-ol, exemplified by the clinical candidate PQR309, represent a significant advancement in the development of PI3K/mTOR pathway inhibitors. The dual-targeting mechanism of PQR309, combined with its favorable pharmacokinetic properties, including brain penetration, positions it as a promising therapeutic agent for a range of cancers. The comparative data presented in this guide highlight its distinct advantages over other PI3K inhibitors, particularly its ability to overcome certain resistance mechanisms. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of this important class of compounds. As our understanding of the intricacies of the PI3K/mTOR pathway continues to evolve, the strategic design and evaluation of inhibitors like PQR309 will be paramount in the ongoing effort to develop more effective and durable cancer therapies.
References
-
Stathis, A., et al. (2018). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Clinical Cancer Research, 24(1), 120-129. [Link]
-
Gmaschitz, T., et al. (2015). Abstract 2664: PQR309: Structure-based design, synthesis and biological evaluation of a novel, selective, dual pan-PI3K/mTOR inhibitor. Cancer Research, 75(15 Supplement), 2664. [Link]
-
O'Reilly, T., et al. (2021). A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. HemaSphere, 5(5), e566. [Link]
-
Lin, Y.-H., et al. (2021). Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines. International Journal of Molecular Sciences, 22(16), 8885. [Link]
-
Bertino, E. M., et al. (2018). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Request PDF. [Link]
-
Bauman, J., et al. (2022). Inhibition of the Phosphatidylinositol-3 Kinase Pathway Using Bimiralisib in Loss-of-Function NOTCH1-Mutant Head and Neck Cancer. The Oncologist, 27(9), 746-752. [Link]
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(16), 6988-7007. [Link]
-
Adjei, A. A., et al. (2024). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Cancers, 16(6), 1135. [Link]
-
Biondani, G., et al. (2015). Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias. Leukemia & Lymphoma, 56(11), 3144-3149. [Link]
-
Chen, Y., et al. (2024). PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma. Journal of Translational Medicine, 22(1), 311. [Link]
-
Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]
-
Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(19), 4679-4683. [Link]
-
Mukai, H., et al. (2014). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science, 105(3), 347-353. [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
-
Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5894. [Link]
-
Mayer, I. A., et al. (2016). A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive Metastatic Breast Cancer. Clinical Cancer Research, 22(7), 1583-1591. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
Sancak, Y., et al. (2007). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. Journal of Biological Chemistry, 282(37), 26801-26808. [Link]
-
Li, S.-N., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(38), 33871-33901. [Link]
-
ResearchGate. (n.d.). Buparlisib, a PI3K Inhibitor, Demonstrates Acceptable Tolerability and Preliminary Activity in a Phase I Trial of Patients with Advanced Leukemias. [Link]
-
Zhang, Y., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Journal of Hematology & Oncology, 17(1), 12. [Link]
-
Bio-Rad. (n.d.). mTOR Signaling Pathway. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
van der Deen, M., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 11(3), 329. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. clyte.tech [clyte.tech]
Comparative Study: Trifluoromethoxy vs. Trifluoromethyl Pyridinols in Medicinal Chemistry
Executive Summary
In the optimization of heteroaromatic scaffolds, the choice between trifluoromethyl (
This guide analyzes the distinct physicochemical behaviors of these moieties when attached to a pyridin-3-ol (3-hydroxypyridine) core. The
Part 1: Physicochemical Profiling[1]
The behavior of pyridinols is dominated by the electronic push-pull between the hydroxyl group and the fluorinated substituent. The following data synthesizes Hansch and Hammett parameters to predict behavior in a biological system.
Table 1: Comparative Substituent Parameters
| Parameter | Trifluoromethyl ( | Trifluoromethoxy ( | Impact on Pyridinol Scaffold |
| Lipophilicity ( | |||
| Hammett | |||
| Hammett | Inductive effects are similar in the meta position. | ||
| Resonance Effect ( | Oxygen lone pairs in | ||
| Bond Angle |
Electronic Causality
-
Acidity Modulation: A 3-hydroxypyridine substituted with
(e.g., at C6) will be more acidic than its analog. The pure inductive withdrawal of stabilizes the pyridinate anion more effectively than , where the oxygen atom's lone pair repulsion destabilizes the anion slightly (despite the overall withdrawing nature). -
Conformational Locking: The
group typically adopts a conformation orthogonal (perpendicular) to the aromatic ring to minimize dipole repulsion between the ring electrons and the fluorine atoms. This creates a distinct 3D volume occupancy compared to the freely rotating "propeller" shape of the group.
Part 2: Synthetic Accessibility & Decision Logic
Introducing a
Decision Logic for Substituent Selection
Figure 1: Strategic decision tree for selecting fluorinated substituents based on medicinal chemistry requirements.
Part 3: Experimental Protocol
Validated Workflow: Synthesis of 3-(Trifluoromethoxy)pyridine
Objective: Convert 3-hydroxypyridine to 3-(trifluoromethoxy)pyridine.
Challenge: Direct trifluoromethoxylation is unstable. We utilize a silver-mediated oxidative transfer of the
Reagents & Materials
-
Substrate: 3-Hydroxypyridine (
equiv) -
Reagent:
(Ruppert-Prakash Reagent) ( equiv) -
Oxidant/Fluorine Source: Selectfluor (
equiv) -
Catalyst/Mediator:
( equiv) and ( equiv) -
Solvent: Ethyl Acetate (EtOAc) or DCM/Toluene mix (anhydrous)
-
Atmosphere: Argon or Nitrogen[1]
Step-by-Step Methodology
-
Preparation of the Silver Complex (In Situ):
-
In a flame-dried Schlenk flask under argon, charge
( equiv), ( equiv), and the 3-hydroxypyridine substrate ( equiv). -
Add anhydrous solvent (EtOAc,
concentration relative to substrate). -
Note: The high loading of silver is necessary to sequester the chloride/fluoride byproducts and drive the equilibrium toward the
intermediate.
-
-
Activation:
-
Cool the reaction mixture to
. -
Add
( equiv) dropwise. -
Stir for 30 minutes. The solution typically darkens as the active
species forms.
-
-
Oxidative Transfer:
-
Workup & Purification:
-
Filter the suspension through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Critical Step: The product is often volatile. Do not use high vacuum for extended periods.[1]
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
-
Validation (QC):
-
NMR: Look for a singlet around
ppm. -
NMR: The
carbon appears as a quartet ( ) around ppm.
-
NMR: Look for a singlet around
Part 4: Pharmacokinetic Implications
Metabolic Stability[3][4][5][6][7][8][9]
-
: The
bond is chemically inert.[3] A group on a pyridine ring effectively blocks metabolic oxidation at that position and deactivates the ring toward oxidative metabolism at adjacent positions. -
: While generally stable, the
group can be susceptible to metabolic degradation if the aromatic ring is highly electron-deficient. The mechanism involves enzymatic hydroxylation at the aromatic carbon attached to the oxygen, leading to the ejection of carbonyl difluoride ( ) and fluoride ions. However, on a standard pyridine ring, it is considered a robust "metabolic block."
Solubility & Permeability
The
-
Advantage: If a lead compound has poor blood-brain barrier (BBB) penetration, swapping a
for an often increases by units, potentially improving CNS exposure. -
Risk: Excessive lipophilicity can lead to high plasma protein binding (PPB) and lower free fraction (
).
References
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." Chemical Reviews, 105(3), 827–856. Link
- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
-
Liu, J. B., et al. (2015). "Silver-Mediated Oxidative Trifluoromethylation of Phenols: A Direct Approach to Trifluoromethyl Ethers." Angewandte Chemie International Edition, 54(39), 11443–11447. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Head-to-head comparison of different synthetic routes to 5-(Trifluoromethoxy)pyridin-2-ol
This guide provides an in-depth technical comparison of synthetic routes to 5-(Trifluoromethoxy)pyridin-2-ol (also known as 5-(trifluoromethoxy)pyridin-2(1H)-one).[1]
Executive Summary
Target Molecule: 5-(Trifluoromethoxy)pyridin-2-ol (CAS: 116355-09-0)
Tautomerism: Exists predominantly as 5-(trifluoromethoxy)pyridin-2(1H)-one in solution and solid state.[1]
Significance: The trifluoromethoxy (
The Challenge: Direct introduction of the
Part 1: Head-to-Head Route Analysis[1]
Route A: Hydrolysis of 2-Chloro-5-(trifluoromethoxy)pyridine (The Industrial Standard)
This is the most robust and scalable method.[1] It relies on the nucleophilic aromatic substitution (
-
Mechanism: Addition-Elimination (
).[1] The electron-withdrawing group at the C5 position activates the C2-chlorine towards nucleophilic attack by hydroxide.[1] -
Reagents:
or , solvent (typically or DMSO). -
Pros: High yields (>85%); scalable to kilogram quantities; avoids handling unstable
radical precursors. -
Cons: Requires high temperatures (reflux); harsh basic conditions may not be compatible with other sensitive functional groups if present.
Route B: Diazotization of 2-Amino-5-(trifluoromethoxy)pyridine (The Lab-Scale Alternative)
Ideal for small-scale synthesis when the amino-precursor is available.[1] This "Sandmeyer-type" hydroxylation proceeds under acidic conditions.[1]
-
Mechanism: Formation of a diazonium salt intermediate followed by aqueous hydrolysis.[1]
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Water. -
Pros: Mild temperature (initially
); avoids strong bases; high functional group tolerance. -
Cons: Diazonium intermediates are potentially explosive; scalability is limited by safety concerns regarding diazo species; lower atom economy due to stoichiometric waste.[1]
Route C: Direct Trifluoromethoxylation of 2-Hydroxypyridine (The Emerging "Qing" Method)
A modern approach attempting to install the
-
Mechanism: Silver-mediated oxidative coupling or radical trifluoromethoxylation.[1]
-
Reagents:
(generated in situ from + oxidant) or specialized reagents like TFNG. -
Pros: Single-step synthesis from cheap 2-hydroxypyridine.
-
Cons: Low Yields: Often <50% due to poor nucleophilicity of the pyridone oxygen; High Cost: Requires expensive silver salts and fluorinating agents; Safety:
is thermally unstable.[1]
Part 2: Comparative Metrics
| Metric | Route A: Hydrolysis | Route B: Diazotization | Route C: Direct |
| Starting Material | 2-Chloro-5-(trifluoromethoxy)pyridine | 2-Amino-5-(trifluoromethoxy)pyridine | 2-Hydroxypyridine |
| Reagent Cost | Low ( | Low ( | High ( |
| Scalability | High (kg scale) | Moderate (g scale) | Low (mg scale) |
| Typical Yield | 85-95% | 70-80% | 30-50% |
| Safety Profile | Moderate (Corrosives) | Low (Diazo hazards) | Low (Toxic/Unstable reagents) |
| Strategic Use | Process Chemistry / Manufacturing | Medicinal Chemistry / Analoging | Academic Methodology |
Part 3: Mechanistic Visualization
The following diagram illustrates the two primary viable pathways (A and B) and the tautomeric equilibrium of the product.
Caption: Mechanistic pathways for Hydrolysis (Route A) and Diazotization (Route B) leading to the thermodynamically stable pyridone tautomer.
Part 4: Detailed Experimental Protocol (Route A)
Protocol: Hydrolysis of 2-Chloro-5-(trifluoromethoxy)pyridine Rationale: This protocol is selected for its reliability and high throughput potential, suitable for generating gram-scale quantities for biological testing.[1]
Materials
-
2-Chloro-5-(trifluoromethoxy)pyridine (1.0 eq)[1]
-
Potassium Hydroxide (
), pellets (5.0 eq) -
-Butyl Alcohol (
) or DMSO (10 volumes)[1] -
Hydrochloric Acid (
)
Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 2-chloro-5-(trifluoromethoxy)pyridine (e.g.,
, ) and ( ). -
Base Addition: Add
pellets ( , ) in a single portion.-
Note: If using DMSO, external cooling may be required initially as
dissolution is exothermic.
-
-
Reaction: Heat the mixture to reflux (
for ; for DMSO) and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting chloride.[1] -
Workup:
-
Acidification: Slowly add
dropwise to the aqueous solution at until pH . A white precipitate should form.[1] -
Isolation: Filter the solid precipitate. Wash the filter cake with cold water (
) and hexanes ( ) to remove lipophilic impurities.[1] -
Drying: Dry the solid in a vacuum oven at
overnight. -
Yield: Expected yield is 85–92% of an off-white solid.[1]
Validation Criteria:
-
1H NMR (DMSO-d6):
11.8 (br s, 1H, NH), 7.85 (d, 1H), 7.50 (dd, 1H), 6.45 (d, 1H). -
LC-MS: Mass peak
.[1]
References
-
Preparation of 2-hydroxypyridines via hydrolysis
-
Trifluoromethoxylation Strategies
-
Synthesis of Trifluoromethoxy Precursors
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. ossila.com [ossila.com]
- 5. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 7. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 9. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking 5-(Trifluoromethoxy)pyridin-2-ol Against Key Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The introduction of fluorine-containing substituents has become a cornerstone of contemporary molecular design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to enhance metabolic stability, increase lipophilicity, and influence receptor binding affinity.[1][2]
This guide provides an in-depth comparative analysis of 5-(trifluoromethoxy)pyridin-2-ol, a scaffold of growing interest, against other privileged heterocyclic cores: pyridin-2-one, pyrimidin-2-one, and pyrazin-2-one. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying scientific rationale for these comparisons and to provide robust, self-validating experimental protocols to empower researchers in their own investigations.
The Strategic Importance of the Trifluoromethoxy Group
The trifluoromethoxy group is often employed as a bioisosteric replacement for other functionalities to enhance a molecule's drug-like properties.[3] Its strong electron-withdrawing nature and steric bulk can significantly alter the metabolic fate of a parent molecule, often shielding it from enzymatic degradation.[4] This modification has been shown to improve the metabolic stability of various scaffolds.[4] Furthermore, the high lipophilicity of the -OCF₃ group can enhance membrane permeability and bioavailability.[1]
Comparative Scaffolds: A Rationale
The choice of pyridin-2-one, pyrimidin-2-one, and pyrazin-2-one as comparators to 5-(trifluoromethoxy)pyridin-2-ol is deliberate and rooted in the principles of bioisosterism and structure-activity relationship (SAR) exploration. These scaffolds share a common six-membered ring structure with a carbonyl group, providing a consistent framework to evaluate the impact of the trifluoromethoxy substituent and the arrangement of nitrogen atoms within the ring.
-
Pyridin-2-one: This scaffold serves as the foundational comparison, allowing for a direct assessment of the trifluoromethoxy group's influence on the pyridine core. Pyridin-2-ones are recognized as privileged structures in drug discovery, known to serve as both hydrogen bond donors and acceptors.[3]
-
Pyrimidin-2-one: With an additional nitrogen atom at the 3-position, the pyrimidin-2-one scaffold offers insights into how altered electronics and hydrogen bonding potential affect key drug-like properties. The pyrimidine core is a cornerstone of many therapeutic agents due to its diverse biological activities.
-
Pyrazin-2-one: The placement of the second nitrogen atom at the 4-position in the pyrazin-2-one scaffold provides another layer of electronic perturbation, influencing the molecule's overall polarity and metabolic susceptibility. Pyrazine derivatives are versatile scaffolds in medicinal chemistry due to their unique electronic properties.
A critical aspect of this guide is the acknowledgment that while predicted data can be informative, experimentally derived values are the gold standard for making informed decisions in drug discovery. The following sections will therefore detail the experimental protocols necessary to generate robust and comparable data for these key scaffolds.
Key Physicochemical and Pharmacokinetic Parameters for Benchmarking
To conduct a thorough and meaningful comparison, we will focus on three fundamental properties that are cornerstones of early-stage drug discovery:
-
Lipophilicity (LogP): A measure of a compound's solubility in a non-polar solvent (like octanol) versus a polar solvent (like water). It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The susceptibility of a compound to biotransformation by drug-metabolizing enzymes, typically assessed using liver microsomes. High metabolic stability is desirable to ensure a longer duration of action and predictable pharmacokinetics.
-
Acidity (pKa): The acid dissociation constant, which indicates the extent of ionization of a compound at a given pH. A compound's pKa influences its solubility, permeability, and target binding. For 5-(trifluoromethoxy)pyridin-2-ol, a predicted pKa value is approximately 9.51.[5]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol outlines the traditional and reliable shake-flask method for LogP determination.
Rationale: The shake-flask method directly measures the partitioning of a compound between n-octanol and water, providing a definitive LogP value. This method is considered the "gold standard" for its accuracy.
Experimental Workflow:
Caption: Workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound stock solution.
-
Equilibration: Shake the vial vigorously for 2 hours at a constant temperature (e.g., 25°C) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and water layers.
-
Sampling: Carefully withdraw an aliquot from each phase.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol details the use of liver microsomes to assess the susceptibility of a compound to Phase I metabolism.
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism for a vast number of drugs. This assay provides a reliable in vitro measure of a compound's intrinsic clearance.
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat), and the test compound at a final concentration of 1 µM.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Course: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a threefold volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (Clint) can be determined from the half-life and the protein concentration.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of a compound's pKa value through potentiometric titration.
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the change in pH upon the addition of a titrant. This provides a direct measure of the compound's ionization behavior.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa of the compound.
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue) to a known concentration.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature and stir gently. Immerse the calibrated pH electrode in the solution.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
Data Summary and Interpretation
The experimental data generated from these protocols should be compiled into a clear, comparative table to facilitate analysis.
| Scaffold | Predicted/Experimental LogP | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Experimental pKa |
| 5-(Trifluoromethoxy)pyridin-2-ol | (Experimental Value) | (Experimental Value) | (Experimental Value) | (Experimental Value) |
| 5-H-pyridin-2-one (Comparator) | (Experimental Value) | (Experimental Value) | (Experimental Value) | (Experimental Value) |
| 5-(Trifluoromethoxy)pyrimidin-2-one | (Experimental Value) | (Experimental Value) | (Experimental Value) | (Experimental Value) |
| 5-H-pyrimidin-2-one (Comparator) | (Experimental Value) | (Experimental Value) | (Experimental Value) | (Experimental Value) |
| 5-(Trifluoromethoxy)pyrazin-2-one | (Experimental Value) | (Experimental Value) | (Experimental Value) | (Experimental Value) |
| 5-H-pyrazin-2-one (Comparator) | (Experimental Value) | (Experimental Value) | (Experimental Value) | (Experimental Value) |
Interpreting the Results:
Conclusion
The rational design of novel therapeutic agents requires a deep understanding of the interplay between a molecule's structure and its physicochemical and pharmacokinetic properties. This guide provides a framework for the systematic benchmarking of 5-(trifluoromethoxy)pyridin-2-ol against other key heterocyclic scaffolds. By adhering to the detailed and self-validating experimental protocols outlined herein, researchers can generate the high-quality, reproducible data necessary to make informed decisions and accelerate their drug discovery programs. The insights gained from such a comparative analysis will be invaluable in optimizing lead compounds and ultimately, in the development of safer and more effective medicines.
References
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]
-
PubMed. Pyridones in drug discovery: Recent advances. Available at: [Link]
-
Cyprotex. Microsomal Stability. Available at: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]
-
PubMed. Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Available at: [Link]
-
PMC. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available at: [Link]
-
PMC. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Available at: [Link]
-
PubMed. Pyridones in drug discovery: Recent advances. Available at: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(trifluoromethoxy)pyridin-2-ol CAS#: 1052722-33-4 [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 5-(Trifluoromethoxy)pyridin-2-ol
Topic:
Part 1: Executive Safety Summary
Chemical Identity:
-
Synonyms: 2-Hydroxy-5-(trifluoromethoxy)pyridine; 5-(Trifluoromethoxy)-2(1H)-pyridone.[1]
-
Molecular Formula: C₆H₄F₃NO₂[1]
Immediate Operational Directive: Treat 5-(Trifluoromethoxy)pyridin-2-ol as a High-Potency Unknown . While its structural analog (the trifluoromethyl variant) is classified primarily as an irritant (H315, H319, H335), the presence of the trifluoromethoxy ether linkage (-OCF₃) significantly increases lipophilicity.[1] This enhances the compound's ability to penetrate the stratum corneum (skin barrier) and cell membranes, potentially altering its toxicological profile compared to the parent pyridine.[1]
Go/No-Go Safety Check:
-
Engineering Control: Do NOT handle this substance on an open bench. A certified chemical fume hood is mandatory.[1]
-
Skin Barrier: Standard latex gloves are insufficient .[1] Nitrile (minimum 0.11 mm) is required; double-gloving is the operational standard.[1]
-
State: This compound exists as a solid tautomer (2-pyridone form).[1] Electrostatic charging of the powder is a high risk during weighing, leading to aerosolization.[1]
Part 2: Risk Assessment & Hazard Identification
To ensure scientific integrity, we must look beyond the generic Safety Data Sheet (SDS) and analyze the causality of the hazards.[1]
| Hazard Class | Mechanism of Action | Operational Implication |
| Skin/Eye Irritant (Inferred) | Pyridin-2-ol derivatives possess acidic protons (pKa ~9-11) and can act as nucleophiles.[1] Contact with mucous membranes causes immediate protein denaturation and irritation.[1] | Zero-Skin-Contact Policy: Exposure may not cause immediate pain but can lead to delayed dermatitis or sensitization.[1] |
| Enhanced Bioavailability | The -OCF₃ group is a "super-lipophile."[1] It increases the LogP (partition coefficient), facilitating rapid transport across biological membranes.[1] | Systemic Risk: Minor skin splashes that would be benign with non-fluorinated pyridines may result in systemic absorption here. |
| Respiratory Irritant | Fine crystalline dust can be inhaled deep into the bronchial tree.[1] The fluorine content poses a theoretical risk of metabolic defluorination in the liver if absorbed in large quantities.[1] | Inhalation Risk: Use of a balance enclosure or static-free weighing funnel is critical to prevent dust inhalation.[1] |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed as a self-validating system.[1] If a specific PPE item is unavailable, the experiment must be paused.[1]
Tier 1: Standard Handling (< 1 gram, Solid or Solution)[1]
| Body Area | Required Equipment | Technical Specification (Causality) |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 (Impact & Splash). Safety glasses are insufficient because fine fluorinated dust can bypass side shields.[1] |
| Hands (Inner) | Nitrile Exam Gloves | Thickness: 4-5 mil (0.10 - 0.12 mm). Acts as the primary dexterity layer.[1] |
| Hands (Outer) | Nitrile or Polychloroprene | Thickness: Minimum 5 mil. Colored differently from the inner glove to immediately reveal breaches (indicator system).[1] |
| Respiratory | Fume Hood | Face velocity: 80-100 fpm. Sash at working height (18 inches).[1] No respirator needed if hood is certified.[1] |
| Body | Lab Coat (High-Neck) | Poly-cotton blend or Nomex. Must be fully buttoned to the neck to protect the suprasternal notch.[1] |
Tier 2: High Quantity / High Risk (> 1 gram or Aerosol Generating)[1]
-
Gloves: Upgrade outer layer to Laminate (Silver Shield/4H) or Butyl Rubber (0.3 mm) if handling concentrated stock solutions in organic solvents (e.g., DCM, THF), as fluorinated compounds can permeate nitrile when solvated in carrier solvents.[1]
-
Respiratory: If weighing outside a hood is unavoidable (not recommended), a P100 Particulate Respirator is the absolute minimum requirement.[1]
Part 4: Operational Protocol
Step 1: Preparation & Static Control
Fluorinated solids are notorious for static electricity.[1]
-
Grounding: Touch a grounded metal surface before handling the container.[1]
-
Ionization: If available, use an anti-static gun on the weighing boat and spatula.[1]
-
Setup: Place a secondary containment tray (spill tray) inside the fume hood. Line it with an absorbent pad.[1]
Step 2: Weighing (The Critical Control Point)
-
Never weigh directly into a flask with a narrow neck; this causes funnel clogging and dust clouds.[1]
-
Protocol:
-
Tare a weighing boat or glass vial.[1]
-
Transfer the solid using a stainless steel spatula (less static than plastic).[1]
-
Immediately cap the stock bottle.
-
Dissolve the solid in the weighing vessel if possible, or transfer to the reaction flask and rinse the weighing vessel with solvent to ensure 100% transfer and dust suppression.
-
Step 3: Solubilization & Reaction
-
Solvent Choice: 5-(Trifluoromethoxy)pyridin-2-ol is moderately soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).[1]
-
Reaction Atmosphere: While the pyridinol core is stable, fluorinated intermediates are high-value.[1] Run reactions under an inert atmosphere (Nitrogen/Argon) to prevent moisture-induced aggregation or side reactions.[1]
Step 4: Decontamination[1]
-
Wipe down the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[1]
-
Dispose of the towel as Hazardous Solid Waste .[1]
-
Wash hands with soap and water immediately after removing gloves.[1]
Part 5: Emergency Response & Disposal
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Wash with soap and lukewarm water for 15 minutes.[1] 2. Do NOT scrub: Scrubbing abrades the skin and accelerates absorption of lipophilic fluorocarbons.[1] |
| Eye Contact | 1. Irrigate: Use eyewash station for 15 minutes, holding eyelids open.[1] 2. Seek Medical Attention: Fluorinated compounds require professional evaluation.[1] |
| Spill (Solid) | 1. Isolate: Evacuate the immediate area. 2. Dampen: Cover with a solvent-dampened pad (e.g., ethanol) to prevent dust.[1] 3. Sweep: Gently sweep into a waste container.[1] |
| Disposal | Stream: Halogenated Organic Waste.[1] Label: Must explicitly state "Fluorinated Pyridine Derivative." Do not mix with strong oxidizers.[1] |
Part 6: Decision Logic & Workflow
The following diagram illustrates the decision-making process for PPE selection and handling based on the physical state and quantity of the material.
Figure 1: Decision logic flow for selecting the appropriate PPE tier based on physical state and solvent compatibility.[1]
References
-
PubChem. (n.d.).[1] 2-Hydroxy-5-(trifluoromethyl)pyridine (Analog Safety Data). National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] Retrieved February 4, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
